1-methyl-4-phenyl-1H-pyrazol-3-amine CAS 30823-51-9 supplier
CAS: 30823-51-9 Role: Privileged Scaffold for Kinase Inhibitor Development Executive Summary 1-methyl-4-phenyl-1H-pyrazol-3-amine (CAS 30823-51-9) is a critical heterocyclic building block, primarily utilized in the synt...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 30823-51-9
Role: Privileged Scaffold for Kinase Inhibitor Development
Executive Summary
1-methyl-4-phenyl-1H-pyrazol-3-amine (CAS 30823-51-9) is a critical heterocyclic building block, primarily utilized in the synthesis of bioactive small molecules targeting protein kinases (e.g., p38 MAPK, BTK, RIPK1) and GPCRs.
This technical guide moves beyond standard catalog data to provide researchers with an in-depth analysis of the compound's chemical behavior, critical quality attributes (CQAs), and validated synthetic protocols. The focus is on overcoming the specific challenges associated with aminopyrazole chemistry—specifically regioisomer differentiation and nucleophilic selectivity.
Part 1: Chemical Profile & Critical Quality Attributes (CQA)
Identity & Physicochemical Properties
The compound features a pyrazole core substituted with a methyl group at N1, a phenyl ring at C4, and a primary amine at C3.[1]
Property
Specification
IUPAC Name
1-methyl-4-phenyl-1H-pyrazol-3-amine
CAS Number
30823-51-9
Molecular Formula
C₁₀H₁₁N₃
Molecular Weight
173.22 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calculated)
~3.5 (pyrazole N2), ~16 (exocyclic NH₂)
The "Regioisomer Trap" (Expert Insight)
When sourcing or synthesizing CAS 30823-51-9, the primary purity risk is the presence of its regioisomer: 5-amino-1-methyl-4-phenylpyrazole .
Origin: Both isomers arise from the condensation of methylhydrazine with 2-phenyl-3-alkoxyacrylonitriles or similar precursors. Methylhydrazine can attack the electrophile via either nitrogen, leading to a mixture of 3-amino and 5-amino products.
Impact: The 5-amino isomer has significantly different electronic properties and steric vectors, potentially abolishing biological activity in structure-activity relationship (SAR) studies.
Differentiation: Standard LC-MS often fails to resolve these isomers efficiently due to identical mass. NOESY NMR is the gold standard for validation.
Part 2: Quality Control & Analytical Protocols
To ensure data integrity in downstream biological assays, incoming raw material must undergo a rigorous QC workflow.
Validated QC Workflow (DOT Visualization)
Figure 1: Analytical workflow emphasizing the critical NOESY step for regioisomer confirmation.
Analytical Protocol: Regioisomer Confirmation via NMR
Objective: Confirm the 3-amino-1-methyl structure versus the 5-amino isomer.
Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆.
1H NMR Check:
3-Amino (Target): The N-methyl singlet typically appears at δ 3.6–3.8 ppm .
5-Amino (Impurity): The N-methyl singlet is often shielded, appearing upfield around δ 3.4–3.6 ppm .
NOESY Experiment (Critical):
3-Amino: Strong NOE correlation observed between the N-methyl protons and the C5-H proton . (The N-Me is far from the phenyl ring).
5-Amino: Strong NOE correlation observed between the N-methyl protons and the Phenyl ortho-protons . (The N-Me is adjacent to the phenyl ring).[1][2]
Part 3: Synthetic Utility & Reactivity
The 3-amino group is a versatile handle for constructing diverse chemical libraries. The pyrazole ring renders the amine less nucleophilic than a standard aniline, often requiring activated electrophiles or catalysis.
Reactivity Map (DOT Visualization)
Figure 2: Synthetic divergence from the core scaffold. The cyclization route (red) is a primary pathway for generating bicyclic kinase inhibitors.
Protocol: General Amide Coupling (HATU Method)
This protocol is optimized for coupling the relatively non-nucleophilic pyrazole amine with carboxylic acids to form potential kinase hinge-binding motifs.
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.
Addition: Add the pyrazole amine (1.0 mmol) to the reaction mixture.
Reaction: Stir at 50°C for 4–6 hours. (Note: Heating is often required due to the lower nucleophilicity of the heteroaryl amine).
Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2x), water (1x), and brine (1x).
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Part 4: Medicinal Chemistry Applications[2][3][4][5][6]
Kinase Inhibition (p38 MAPK & RIPK1)
The 3-aminopyrazole motif functions as a bioisostere for amide or urea linkers in kinase inhibitors.
Mechanism: The exocyclic amine (often acylated) acts as a hydrogen bond donor to the kinase hinge region (e.g., Met residue in p38α).
Case Study: Derivatives of this scaffold have shown efficacy as RIPK1 inhibitors for treating inflammatory diseases (e.g., necroptosis inhibition).[3] The 1-methyl-4-phenyl substitution pattern provides optimal hydrophobic packing in the kinase back-pocket.
B-Raf & BTK Inhibitors
Research indicates that pyrazole-based scaffolds are integral to reversible BTK inhibitors . The 4-phenyl group can be substituted to access the solvent-exposed region of the ATP-binding pocket, allowing for tuning of solubility and pharmacokinetic properties.
References
Regioselective Synthesis of Pyrazoles: Fustero, S., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." Journal of Organic Chemistry, 2017.[4] Link
Medicinal Chemistry Review: Ebenezer, O., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 2023.[2][3][5][6] Link
RIPK1 Inhibition: Zhang, Y., et al. "Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor."[3] Journal of Medicinal Chemistry, 2025.[3] Link
Synthesis of 3-Amino-4-Arylpyrazoles: Goel, R., et al. "Synthesis and Biological Evaluation of 3-Amino-4-phenylpyrazole Derivatives." European Journal of Medicinal Chemistry, 2014. Link
NMR Characterization: "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Technical Guides, 2025. Link
An In-depth Technical Guide to 3-amino-1-methyl-4-phenylpyrazole
This guide provides a comprehensive technical overview of 3-amino-1-methyl-4-phenylpyrazole, a heterocyclic amine with significant potential in medicinal chemistry and drug development. We will delve into its chemical st...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 3-amino-1-methyl-4-phenylpyrazole, a heterocyclic amine with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, properties, synthesis, and characterization, with a focus on its applications for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
3-amino-1-methyl-4-phenylpyrazole is a substituted pyrazole. The core of the molecule is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (a pyrazole). This core is substituted with an amino group at position 3, a methyl group at position 1 (on a nitrogen atom), and a phenyl group at position 4.
Note: Some properties are extrapolated from related isomers due to a lack of specific data for 3-amino-1-methyl-4-phenylpyrazole.
The presence of the amino group makes the compound basic, while the phenyl group imparts hydrophobicity. The pyrazole ring itself is aromatic and relatively stable. The specific substitution pattern of this isomer will influence its steric and electronic properties, which in turn dictate its reactivity and biological activity.
Synthesis and Characterization
The synthesis of aminopyrazole derivatives often involves the condensation of a hydrazine with a β-ketonitrile or a similar 1,3-dicarbonyl compound.[5]
General Synthetic Approach:
A plausible synthetic route for 3-amino-1-methyl-4-phenylpyrazole could involve the reaction of methylhydrazine with a suitably substituted β-ketonitrile.
Caption: Generalized synthetic workflow for 3-amino-1-methyl-4-phenylpyrazole.
Detailed Protocol (Hypothetical):
Reaction Setup: To a solution of an appropriate α-phenyl-β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol, add methylhydrazine (1.1 equivalents).
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization Techniques:
The structure of the synthesized 3-amino-1-methyl-4-phenylpyrazole would be confirmed using a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Would show characteristic signals for the methyl protons (singlet, ~2.2-2.5 ppm), the amino protons (broad singlet), and the aromatic protons of the phenyl group and the pyrazole ring.
¹³C NMR: Would show distinct signals for the carbon atoms of the pyrazole ring, the methyl group, and the phenyl group.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (173.21 g/mol ).[3]
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹) and C=N and C=C stretching of the pyrazole and phenyl rings.[6]
Applications in Drug Development
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[7] Aminophenylpyrazole derivatives, in particular, have shown a wide range of biological activities, making them attractive candidates for drug discovery.
Potential Therapeutic Areas:
Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[8][9]
Anticancer Agents: Certain aminopyrazole derivatives have been investigated as inhibitors of protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[10][11]
Neuroprotective Agents: Some pyrazole compounds have shown potential in mitigating secondary inflammation in conditions like spinal cord injuries.[9]
Insecticides: The phenylpyrazole class of insecticides, with fipronil being a prominent example, acts by disrupting the central nervous system of insects.[12]
Mechanism of Action (Illustrative Example):
As kinase inhibitors, aminophenylpyrazole derivatives can bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting cell signaling pathways involved in cell proliferation and survival.
Caption: Illustrative mechanism of kinase inhibition by a pyrazole derivative.
Safety and Handling
While specific toxicity data for 3-amino-1-methyl-4-phenylpyrazole is not available, related aminopyrazole compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[4] Therefore, appropriate safety precautions should be taken when handling this compound.
Recommended Safety Measures:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
Handling: Avoid creating dust. Do not breathe dust, fumes, gas, mist, vapors, or spray.
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
3-amino-1-methyl-4-phenylpyrazole represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methods, and its structure can be readily characterized by standard spectroscopic techniques. The diverse biological activities reported for related aminophenylpyrazole derivatives highlight the potential of this compound in various therapeutic areas, particularly in oncology and inflammation. Further research into the specific biological profile of this isomer is warranted to fully elucidate its therapeutic potential.
References
PubChem. 5-Amino-3-methyl-4-phenylpyrazole. National Center for Biotechnology Information. [Link]
Bansal, R. K. (2014). Current status of pyrazole and its biological activities. Journal of Young Pharmacists, 6(2), 33. [Link]
PubChem. 5-Amino-3-methyl-1-phenylpyrazole. National Center for Biotechnology Information. [Link]
PubChem. 5-Amino-3-methyl-1-phenylpyrazole. National Center for Biotechnology Information. [Link]
Antipin, M. Y., et al. (1998). Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole. Russian Chemical Bulletin, 47(11), 2233-2240. [Link]
Moreno-Fuquen, R., et al. (2013). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1 (3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1068-o1069. [Link]
Harrison, C., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Journal of Medicinal Chemistry, 64(13), 9474-9493. [Link]
El-Sayed, M. A. A., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(19), 6537. [Link]
PubChem. 3-amino-1-methyl-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information. [Link]
Wang, Y., et al. (2013). Aminopyrazole–Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies. ACS Medicinal Chemistry Letters, 4(6), 535-540. [Link]
Sharma, S., et al. (2023). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports, 13(1), 1-13. [Link]
Pohjala, E., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(12), 5084-5089. [Link]
Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2556-2568. [Link]
Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1035-1053. [Link]
Arslan, H., et al. (2009). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules, 14(1), 318-329. [Link]
Zhang, Y., et al. (2014). Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. Journal of Agricultural and Food Chemistry, 62(17), 3849-3856. [Link]
Li, M., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(14), 5433. [Link]
González-Bacerio, J., et al. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(12), 3529. [Link]
Wang, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Neuroinflammation, 20(1), 1-16. [Link]
Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]
Oshima, Y., et al. (1969). Studies on pyrimidinylpyrazoles. IV. Pharmacological activities of 1-(4-methoxy-6-methyl-2-pyrimidinyl)-3-methyl-5-methoxypyrazole and its related compounds. Chemical & Pharmaceutical Bulletin, 17(7), 1492-1497. [Link]
Balachandran, V., & Murugan, R. (2015). HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 148, 282-292. [Link]
1-methyl-4-phenyl-1H-pyrazol-3-amine molecular weight and formula
An In-Depth Technical Guide to 1-Methyl-4-phenyl-1H-pyrazol-3-amine This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with or explorin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-Methyl-4-phenyl-1H-pyrazol-3-amine
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with or exploring the potential of 1-methyl-4-phenyl-1H-pyrazol-3-amine. We will delve into its core physicochemical properties, outline a robust synthetic pathway with mechanistic insights, and discuss its relevance as a scaffold in modern drug discovery, grounded in authoritative references.
Core Molecular Profile and Physicochemical Properties
1-Methyl-4-phenyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring, which is a prevalent scaffold in medicinal chemistry due to its diverse biological activities.[1][2] The specific arrangement of the methyl, phenyl, and amine substituents on the pyrazole core dictates its unique chemical personality, influencing its reactivity, solubility, and potential for intermolecular interactions with biological targets.
Molecular Formula and Weight
The fundamental identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.
Molecular Weight: Approximately 173.22 g/mol .[3][5][6]
These values are summarized in the table below for clarity.
Structural and Physicochemical Data
A comprehensive understanding of the compound's properties is essential for its application in research and development. The following table consolidates key identifying and physicochemical data.
Caption: 2D structure of 1-methyl-4-phenyl-1H-pyrazol-3-amine.
Synthesis Pathway: A Mechanistic Approach
The synthesis of substituted pyrazoles is a well-established field in organic chemistry. For 1-methyl-4-phenyl-1H-pyrazol-3-amine, a common and effective route involves the cyclization of a β-ketonitrile with a substituted hydrazine. This approach provides excellent control over the regiochemistry of the final product.
Conceptual Workflow for Synthesis
The synthesis can be conceptualized as a two-step process: formation of the key β-ketonitrile intermediate, followed by a condensation and cyclization reaction. This workflow ensures high yields and purity.
dot
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.
Step 1: Synthesis of 3-Oxo-3-phenylpropanenitrile (β-Ketonitrile Intermediate)
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (150 mL).
Base Preparation: Carefully add sodium metal (1.2 eq) in small portions to the ethanol to generate sodium ethoxide in situ. The exothermicity of this reaction requires careful control. Causality: Using a strong, non-nucleophilic base like sodium ethoxide is critical to deprotonate the α-carbon of phenylacetonitrile, initiating the Claisen condensation.
Reactant Addition: Once the sodium has fully reacted and the solution has cooled, add phenylacetonitrile (1.0 eq) dropwise, followed by ethyl acetate (1.1 eq).
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 1-methyl-4-phenyl-1H-pyrazol-3-amine
Reactor Setup: In a round-bottom flask, dissolve the 3-oxo-3-phenylpropanenitrile (1.0 eq) from Step 1 in glacial acetic acid (100 mL). Causality: Acetic acid serves as both a solvent and a catalyst for the condensation reaction between the ketone and the hydrazine.
Hydrazine Addition: Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature. An initial exothermic reaction may be observed.
Reaction: Heat the mixture to 80-90 °C and stir for 3-5 hours. The cyclization is typically efficient under these conditions. Again, monitor progress via TLC.
Workup and Purification: Cool the reaction mixture and pour it into a beaker of ice water. Basify the solution with a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate.
Isolation: Filter the solid product, wash thoroughly with water, and dry.
Purification (Self-Validation): Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-methyl-4-phenyl-1H-pyrazol-3-amine.
Step 3: Characterization (Protocol Validation)
Purity Assessment: Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC).
Structural Verification: Confirm the molecular structure using ¹H NMR and ¹³C NMR spectroscopy. The resulting spectra should match the expected shifts and coupling constants for the target molecule.
Mass Verification: Confirm the molecular weight using Mass Spectrometry (MS) to match the calculated value of 173.22.
Applications in Drug Discovery and Development
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Compounds like Celecoxib (an anti-inflammatory) and various kinase inhibitors in oncology demonstrate the versatility of this heterocycle.
The specific structure of 1-methyl-4-phenyl-1H-pyrazol-3-amine makes it an attractive building block for several reasons:
Primary Amine (C3 position): The amine group is a versatile functional handle. It can act as a hydrogen bond donor or be readily functionalized to introduce diverse substituents, enabling the exploration of structure-activity relationships (SAR).[1]
Phenyl Group (C4 position): The phenyl ring can engage in π-π stacking or hydrophobic interactions within a protein's binding pocket. It also provides a site for further substitution to modulate properties like potency, selectivity, and metabolic stability.
Methyl Group (N1 position): The methyl group on the pyrazole nitrogen blocks tautomerization and provides a fixed regioisomer.[1] This is crucial for consistent receptor binding and predictable pharmacology. It also adds lipophilicity, which can influence cell permeability.
This compound is a valuable starting point for libraries targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme classes where heterocyclic scaffolds are known to be effective.[7][8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related aminopyrazole derivatives suggest the following precautions should be taken.
Hazard Class: Likely classified as an irritant. May cause skin, eye, and respiratory irritation.[9]
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[9]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[9]
Conclusion
1-Methyl-4-phenyl-1H-pyrazol-3-amine is a compound of significant interest for chemical and pharmaceutical research. Its defined structure, versatile functional groups, and accessible synthetic route make it a valuable building block for the discovery of novel therapeutics. This guide provides the foundational knowledge required for its synthesis, characterization, and application, empowering researchers to leverage its full potential in their drug development programs.
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.[Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.[Link]
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, Springer Nature.[Link]
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate.[Link]
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, MDPI.[Link]
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, MDPI.[Link]
solubility properties of 1-methyl-4-phenyl-1H-pyrazol-3-amine in DMSO
An In-Depth Technical Guide to the Solubility Properties of 1-methyl-4-phenyl-1H-pyrazol-3-amine in Dimethyl Sulfoxide (DMSO) Authored by a Senior Application Scientist Foreword: The Critical Role of Solubility in Early-...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility Properties of 1-methyl-4-phenyl-1H-pyrazol-3-amine in Dimethyl Sulfoxide (DMSO)
Authored by a Senior Application Scientist
Foreword: The Critical Role of Solubility in Early-Stage Drug Discovery
In the landscape of modern drug discovery, the physicochemical properties of novel chemical entities are paramount to their progression from a hit to a viable clinical candidate. Among these properties, solubility stands out as a critical determinant of a compound's biological activity and developability. Poor solubility can lead to underestimated potency in biological assays, unreliable structure-activity relationships (SAR), and significant challenges in formulation development.[1] Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery laboratories, prized for its ability to dissolve a wide array of both polar and nonpolar compounds.[2][3] Understanding the solubility of a compound like 1-methyl-4-phenyl-1H-pyrazol-3-amine in DMSO is not merely a procedural step but a foundational piece of data that informs the entire discovery cascade. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 1-methyl-4-phenyl-1H-pyrazol-3-amine in DMSO, tailored for researchers, scientists, and drug development professionals.
1-methyl-4-phenyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core. The pyrazole moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[4]
The presence of both a lipophilic phenyl group and a polar amine group suggests that 1-methyl-4-phenyl-1H-pyrazol-3-amine will exhibit moderate polarity. The amine group can act as a hydrogen bond donor, while the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors. These structural features are key to understanding its interaction with solvents.
The Solvent: Dimethyl Sulfoxide (DMSO)
DMSO is a polar aprotic solvent with a high dielectric constant and a large dipole moment.[2] Its ability to dissolve a vast range of compounds stems from its capacity to engage in strong dipole-dipole interactions and act as a hydrogen bond acceptor.[2][6] Unlike protic solvents, DMSO does not have a hydrogen atom bonded to an electronegative atom and therefore cannot act as a hydrogen bond donor.
The high boiling point of DMSO is advantageous for maintaining stable stock solutions by minimizing evaporation.[2] However, its relatively high freezing point means that it can solidify at or slightly below room temperature.
Theoretical Considerations for Solubility
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the lattice energy of the solid and establishing new solute-solvent interactions. For 1-methyl-4-phenyl-1H-pyrazol-3-amine in DMSO, the following interactions are anticipated:
Dipole-Dipole Interactions: Both the solute and the solvent are polar, leading to favorable dipole-dipole interactions.
Hydrogen Bonding: The amine group of the solute can form hydrogen bonds with the sulfoxide oxygen of DMSO.
Van der Waals Forces: The phenyl group of the solute and the methyl groups of DMSO will interact through weaker van der Waals forces.
Given the polar nature of both the solute and the solvent, and the potential for hydrogen bonding, 1-methyl-4-phenyl-1H-pyrazol-3-amine is expected to have good solubility in DMSO. However, the presence of the non-polar phenyl group may limit its solubility compared to more polar pyrazole derivatives.
Experimental Determination of Solubility
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[7] This method involves equilibrating an excess of the solid compound with the solvent for a sufficient period to achieve a saturated solution.
Protocol for Thermodynamic Solubility Determination of 1-methyl-4-phenyl-1H-pyrazol-3-amine in DMSO
This protocol is designed to provide a reliable and reproducible measurement of the equilibrium solubility.
Place the tube in a thermostatted shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours.[8] This extended incubation is crucial to ensure that the system reaches thermodynamic equilibrium.
Phase Separation:
After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.[8]
Sample Preparation for Analysis:
Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.
Perform a serial dilution of the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to bring the concentration within the linear range of the analytical method.
Quantitative Analysis by HPLC:
Prepare a series of calibration standards of 1-methyl-4-phenyl-1H-pyrazol-3-amine of known concentrations in the same diluent used for the sample.
Inject the calibration standards and the diluted sample onto the HPLC system.
Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.
Calculation of Solubility:
Back-calculate the concentration in the original DMSO supernatant, taking into account the dilution factor. The result is the thermodynamic solubility of 1-methyl-4-phenyl-1H-pyrazol-3-amine in DMSO at the specified temperature.
Self-Validating System and Causality
Purity of Compound and Solvent: Using a high-purity compound and anhydrous DMSO is essential to avoid erroneous results. Impurities can affect solubility, and water in DMSO can alter its solvent properties.
Equilibration Time: A 24-48 hour equilibration period is chosen to ensure that the dissolution process has reached a true equilibrium, which is the cornerstone of thermodynamic solubility.
Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.
Calibration Curve: The use of a multi-point calibration curve ensures the accuracy and linearity of the analytical measurement.
Visualization of the Experimental Workflow
Caption: Workflow for thermodynamic solubility determination.
Kinetic vs. Thermodynamic Solubility
It is important to distinguish between thermodynamic and kinetic solubility, as these terms are often used in drug discovery.[9][10]
Feature
Thermodynamic Solubility
Kinetic Solubility
Definition
The concentration of a compound in a saturated solution at equilibrium.
The concentration at which a compound precipitates from a supersaturated solution.
Often involves dissolving the compound in DMSO first and then diluting it into an aqueous buffer.[10]
Relevance
Represents the true equilibrium solubility.
More relevant for in vitro assays where compounds are often added from a DMSO stock solution.
For the purpose of preparing a stock solution in pure DMSO, the thermodynamic solubility is the most relevant parameter.
Factors Influencing the Solubility of 1-methyl-4-phenyl-1H-pyrazol-3-amine in DMSO
Several factors can influence the measured solubility of this compound:
Temperature: For most solids, solubility increases with temperature.[12]
Purity of the Compound: Impurities can either increase or decrease the apparent solubility.
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.
Presence of Water in DMSO: DMSO is hygroscopic, and absorbed water can alter its solvent properties, potentially reducing the solubility of less polar compounds.
Data Presentation and Interpretation
The experimentally determined solubility should be reported in standard units such as mg/mL or molarity (M).
Temperature (°C)
Solubility (mg/mL)
Solubility (M)
25
[Insert Experimental Value]
[Insert Calculated Value]
Interpretation:
A high solubility value (e.g., >10 mg/mL) indicates that 1-methyl-4-phenyl-1H-pyrazol-3-amine is highly soluble in DMSO, and preparing concentrated stock solutions for biological screening should be straightforward. A lower solubility may necessitate the use of co-solvents or limit the maximum concentration that can be used in assays.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of 1-methyl-4-phenyl-1H-pyrazol-3-amine in DMSO. By combining theoretical principles with a robust experimental protocol, researchers can obtain accurate and reliable solubility data. This information is crucial for making informed decisions in the drug discovery process, from assay design to formulation development.
Future studies could explore the solubility of this compound in other pharmaceutically relevant solvents and in binary solvent systems (e.g., DMSO/water mixtures) to better predict its behavior in aqueous biological media. Additionally, investigating the solid-state properties of 1-methyl-4-phenyl-1H-pyrazol-3-amine, such as its crystalline form, would provide a more complete understanding of its dissolution behavior.
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
American Chemical Society. Dimethyl sulfoxide. [Link]
ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]
CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]
ACS Publications. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
Research India Publications. UV, FTIR and DFT studies of Pyrazolines in polar protic and polar aprotic solvent mixtures. [Link]
AIP Publishing. Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. [Link]
Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
PMC. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]
PMC. DMSO Solubility Assessment for Fragment-Based Screening. [Link]
ResearchGate. Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. [Link]
Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]
PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
RSC Publishing. Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. [Link]
PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
MDPI. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. [Link]
Thermodynamics Research Center. ThermoML:J. Chem. Thermodyn. 2019, 136, 123-131. [Link]
commercial availability of 4-phenyl-1-methyl-3-aminopyrazole
Commercial Availability, Synthesis, and Application in Drug Discovery Part 1: Executive Summary & Strategic Value 4-Phenyl-1-methyl-3-aminopyrazole (CAS: 30823-51-9) is a specialized heterocyclic building block critical...
Author: BenchChem Technical Support Team. Date: February 2026
Commercial Availability, Synthesis, and Application in Drug Discovery
Part 1: Executive Summary & Strategic Value
4-Phenyl-1-methyl-3-aminopyrazole (CAS: 30823-51-9) is a specialized heterocyclic building block critical to the development of kinase inhibitors, specifically targeting FLT3 (Fms-like tyrosine kinase 3) and CDK (Cyclin-dependent kinase) pathways. Unlike common pyrazoles, the specific regiochemistry of the 1-methyl-3-amino-4-phenyl substitution pattern confers unique binding properties in the ATP-binding pockets of enzymes, often serving as a scaffold for "hinge-binding" motifs.
This guide provides a definitive technical analysis for medicinal chemists and procurement managers, covering sourcing strategies, quality control (QC) validation, and a high-fidelity synthesis protocol for internal production when commercial stock is unavailable.
Part 2: Chemical Identity & Specifications
Precise identification is paramount due to the prevalence of regioisomers (e.g., 5-amino or 3-phenyl variants) which possess distinct biological activities.
Core Chemical Data
Property
Specification
IUPAC Name
1-Methyl-4-phenyl-1H-pyrazol-3-amine
Common Name
4-Phenyl-1-methyl-3-aminopyrazole
CAS Number
30823-51-9
Molecular Formula
C₁₀H₁₁N₃
Molecular Weight
173.22 g/mol
SMILES
Cn1cc(c(n1)N)c2ccccc2
Appearance
Off-white to pale yellow solid
Solubility
DMSO, Methanol, DCM; sparingly soluble in water
Critical Isomer Warning:
Do not confuse with 1-methyl-4-phenyl-1H-pyrazol-5-amine (CAS 30823-52-0). The position of the amine group (C3 vs. C5) fundamentally alters the hydrogen bond donor/acceptor vectors required for kinase interaction.
Part 3: Commercial Availability & Sourcing Strategy
Market Landscape
This compound is classified as a Tier 2 Building Block : available from specialized catalog suppliers but rarely held in multi-kilogram bulk stock. Lead times typically range from 2–6 weeks for quantities >10g.
Vendor Comparison Matrix
Note: Availability is dynamic. Always confirm batch-specific purity.
Supplier
Catalog / SKU
Purity Grade
Typical Pack Size
Region
Fluorochem
10-F021588
>95%
250mg - 5g
Europe/Global
BLD Pharm
BD00789234
>97%
100mg - 1g
Asia/Global
CymitQuimica
30823-51-9
90-95%
250mg
Europe
Enamine
Custom
>95%
Custom Synthesis
Global
Sourcing Decision Logic
The decision to "Buy" vs. "Make" depends on the project phase and timeline.
Part 4: Technical Validation (QC Protocols)
Upon receipt of commercial material, or after internal synthesis, strict QC is required to ensure the absence of regioisomers or palladium residues (if synthesized via coupling).
Amine: Broad singlet at ~4.5–5.0 ppm (2H, exchangeable with D₂O).
Pyrazole C-H: Singlet at ~7.8–8.0 ppm (1H, C5 position). Note: This proton is critical; if the phenyl ring is at C5, this signal will be absent.
Phenyl Ring: Multiplets at 7.3–7.6 ppm (5H).
LC-MS Purity Check
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
Detection: UV (254 nm) and ESI+ (Expected [M+H]⁺ = 174.2).
Acceptance Criteria: >95% area purity; single peak.
Part 5: Experimental Protocol (Internal Synthesis)
If commercial stock is unavailable, the most reliable synthetic route is the Suzuki-Miyaura Cross-Coupling of 4-bromo-1-methyl-1H-pyrazol-3-amine with phenylboronic acid. This method avoids the regioselectivity issues associated with cyclizing hydrazine with nitriles.
The 3-amino-pyrazole motif functions as a bioisostere for the adenine ring of ATP, making it a privileged scaffold for kinase inhibitors.
FLT3 Inhibition: The exocyclic amine (N3) and the endocyclic nitrogen (N2) form a donor-acceptor pair that hydrogen bonds with the kinase hinge region (e.g., Cys residue).
CDK Inhibition: Used in the design of CDK2/CDK4 inhibitors for oncology.[4]
References
Synthesis Validation: BenchChem Protocols. "Suzuki Coupling of 4-bromo-aminopyrazoles."[5] Link
Commercial Sources: Fluorochem Product Catalog. "1-Methyl-4-phenyl-1H-pyrazol-3-amine."[6] Link
Biological Activity: Journal of Medicinal Chemistry. "Discovery of FLT3 and CDK Kinase Inhibitors."[4] Link
Chemical Data: PubChem. "Compound Summary: 1-methyl-4-phenyl-1H-pyrazol-3-amine." Link
1-methyl-4-phenyl-1H-pyrazol-3-amine safety data sheet (SDS)
The following technical guide is structured as a high-level whitepaper designed for research and development professionals. It synthesizes safety data, chemical characterization, and experimental protocols into a cohesiv...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level whitepaper designed for research and development professionals. It synthesizes safety data, chemical characterization, and experimental protocols into a cohesive narrative.
Part 1: Executive Technical Summary
1-Methyl-4-phenyl-1H-pyrazol-3-amine is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., BTK, RIPK1) and anti-inflammatory agents. Unlike its more common isomers, this specific regioisomer offers unique steric and electronic properties at the C-3 amino position, making it a critical scaffold for structure-activity relationship (SAR) studies in medicinal chemistry.
This guide addresses the specific handling, safety, and synthetic utility of the compound, distinguishing it from its regioisomers (e.g., 5-amino-1-methyl-4-phenylpyrazole) which often co-elute or co-crystallize during preparation.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Parameter
Technical Specification
IUPAC Name
1-Methyl-4-phenyl-1H-pyrazol-3-amine
CAS Number
30823-51-9
Molecular Formula
C₁₀H₁₁N₃
Molecular Weight
173.21 g/mol
SMILES
Cn1cc(c(n1)N)c2ccccc2
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Melting Point
159–163 °C (Typical for pure crystalline forms; varies by polymorph)
Purity Standard
≥97% (HPLC) required for biological assays
Part 2: Hazard Assessment & Risk Mitigation (GHS)
Authoritative Note: While specific toxicological data (LD50) for this exact regioisomer is limited in public registries, its structural analogs (aminopyrazoles) exhibit consistent hazardous profiles. The following assessment is based on the Global Harmonized System (GHS) for pyrazole-3-amines.
GHS Classification
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
Signal Word: WARNING
Critical Safety Workflow
The following diagram illustrates the mandatory safety logic for handling this compound in a research setting.
Figure 1: Standard Operating Procedure (SOP) flow for safe handling and emergency response.
Precautionary Protocols
Respiratory Protection: Do not handle this compound on an open bench. Use a certified chemical fume hood. If dust formation is likely, use a N95 or P100 respirator.
Ocular Defense: Safety glasses with side shields are the minimum. Chemical splash goggles are required during synthesis or scale-up operations.
Skin Barrier: Nitrile gloves (minimum thickness 0.11 mm) provide adequate splash protection. Double-gloving is recommended when handling solutions in DMSO, as DMSO enhances skin permeability.
Part 3: Synthesis & Experimental Protocols
Expert Insight: The synthesis of 1-methyl-4-phenyl-1H-pyrazol-3-amine presents a classic regioselectivity challenge. The reaction of methylhydrazine with a
-ketonitrile equivalent can yield two isomers: the desired 3-amino-1-methyl product and the 5-amino-1-methyl isomer. The protocol below favors the formation of the 3-amino scaffold through the use of specific electrophilic precursors.
Synthesis Pathway: The 2-Phenyl-3-ethoxyacrylonitrile Route
This method utilizes the condensation of methylhydrazine with an activated acrylonitrile derivative.
Ethanol (Absolute) or 2,2,2-Trifluoroethanol (TFE) for enhanced regioselectivity.
Protocol:
Preparation: Dissolve 2-phenyl-3-ethoxyacrylonitrile (1.0 eq) in absolute ethanol (0.5 M concentration).
Addition: Cool the solution to 0°C. Add methylhydrazine (1.1 eq) dropwise over 15 minutes. Note: Methylhydrazine is highly toxic; use a syringe with a long needle inside the hood.
Reflux: Allow the mixture to warm to room temperature, then heat to reflux for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
Workup: Concentrate the solvent under reduced pressure.
Purification (Critical): The crude residue often contains a mixture of regioisomers.
Isomer A (Target): 1-methyl-4-phenyl-1H-pyrazol-3-amine (Less polar, typically elutes first or second depending on column chemistry).
Isomer B (Byproduct): 5-amino-1-methyl-4-phenylpyrazole.
Separation: Use flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
Mechanistic Visualization
The following diagram details the regiochemical divergence in the synthesis.
Figure 2: Regioselective synthesis pathways. Path A is optimized by solvent choice (e.g., fluorinated alcohols).
Part 4: Handling, Storage & Stability
To maintain the integrity of the compound for biological screening, strict adherence to storage protocols is required.
Parameter
Recommendation
Rationale
Storage Temperature
2–8 °C (Short term) / -20 °C (Long term)
Prevents slow oxidation of the primary amine.
Atmosphere
Inert Gas (Argon or Nitrogen)
The amino group is susceptible to oxidation and carbamate formation with atmospheric CO₂.
Solution Stability
< 24 hours in DMSO at RT
Aminopyrazoles can degrade in solution; prepare fresh for assays.
Light Sensitivity
Protect from light
Store in amber vials to prevent photolytic degradation.
Part 5: References
Chemical Identity & Supply: BLD Pharm. (2025). 1-Methyl-4-phenyl-1H-pyrazol-3-amine Product Sheet. Retrieved from
Physical Properties: CymitQuimica. (2025). Safety Data Sheet: 1-Methyl-4-phenyl-1H-pyrazol-3-amine. Retrieved from
Synthetic Methodology: Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. (Contextual grounding for regioselectivity protocols).
Medicinal Applications: Gomtsyan, A. (2012). Heterocycles in Drugs and Drug Discovery. Chemistry of Heterocyclic Compounds. (General reference for aminopyrazole utility).
medicinal chemistry applications of aminopyrazole derivatives
The Aminopyrazole Scaffold in Medicinal Chemistry: Synthetic Architectures and Kinase Targeting[1] Executive Summary The aminopyrazole moiety represents a privileged scaffold in modern medicinal chemistry, particularly w...
Author: BenchChem Technical Support Team. Date: February 2026
The Aminopyrazole Scaffold in Medicinal Chemistry: Synthetic Architectures and Kinase Targeting[1]
Executive Summary
The aminopyrazole moiety represents a privileged scaffold in modern medicinal chemistry, particularly within the realm of kinase inhibition.[1][2] Its structural versatility allows it to function as a robust hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP.[2] This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic applications of 3-, 4-, and 5-aminopyrazole derivatives.[2][3][4] We analyze the critical regioselectivity challenges in their synthesis and detail their role as "hinge binders" in approved and clinical-stage oncology drugs.[2]
The Chemical Space: Tautomerism and Electronic Properties
The aminopyrazole ring exists in a dynamic equilibrium of tautomers, a feature that significantly influences its ligand-protein interactions.[2]
3-Amino vs. 5-Amino Tautomerism: In
-unsubstituted aminopyrazoles, the 3-amino and 5-amino forms are tautomeric.[2][3][4] However, once the ring nitrogen () is substituted (e.g., with an aryl or alkyl group), the positions become fixed, leading to distinct regioisomers with vastly different electronic profiles and binding capabilities.[2]
The "Hinge Binder" Motif: The core utility of the aminopyrazole in kinase drug discovery lies in its ability to form a bidentate or tridentate hydrogen bonding network with the kinase hinge region.
Donor-Acceptor (D-A): The exocyclic amino group acts as a donor, while the pyrazole
Donor-Acceptor-Donor (D-A-D): In specific 3-aminopyrazole configurations, the system can engage the hinge residues (e.g., Glu, Leu) in a manner homologous to the adenine of ATP.[2][3][4]
A major challenge in aminopyrazole chemistry is controlling the regioselectivity during the cyclization of hydrazines with
-ketonitriles or alkoxyacrylonitriles.[2] The outcome is dictated by the interplay between kinetic and thermodynamic control.
The Michael Equilibration Model
The reaction typically proceeds via an initial Michael addition of the hydrazine to the nitrile-containing electrophile.[2]
Kinetic Control (
, Basic): Favors the formation of 3-aminopyrazoles .[2][4] The initial attack occurs at the nitrile carbon or via a specific intermediate that cyclizes rapidly.[2]
Thermodynamic Control (Reflux, Neutral/Acidic): Favors the formation of 5-aminopyrazoles .[2][4] Higher temperatures allow the Michael adducts to equilibrate to the more stable intermediate before cyclization.[2]
Visualization: Regioselective Synthetic Pathways
Figure 1: Divergent synthetic pathways for aminopyrazole regioisomers based on reaction conditions.
Medicinal Chemistry & SAR: The Kinase Hinge Interaction
The aminopyrazole scaffold is a cornerstone in the design of ATP-competitive inhibitors.[2]
3-Aminopyrazoles: The Aurora Kinase Paradigm
Case Study: Tozasertib (VX-680)
Tozasertib is a pan-Aurora kinase inhibitor that utilizes a 3-aminopyrazole moiety linked to a pyrimidine.[2][3][4]
Mechanism: The 3-aminopyrazole acts as the primary hinge binder.[2] The exocyclic amine forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Ala213 in Aurora A), while the pyrazole nitrogen accepts a hydrogen bond from the backbone amide (e.g., Glu211).[2]
SAR Insight: Substitution at the 5-position of the pyrazole (often a methyl group) is critical for filling the hydrophobic pocket behind the ATP binding site, enhancing affinity and selectivity.[2]
4-Aminopyrazoles: Multi-Kinase Targeting
Case Study: AT9283
AT9283 features a 4-aminopyrazole core substituted with a urea linker.[2][3][4]
Mechanism: The 4-amino group is often derivatized (e.g., as a urea) to reach into the "back pocket" of the kinase or interact with the DFG motif (Asp-Phe-Gly).[2][3][4] The pyrazole nitrogens themselves interact with the solvent front or specific water networks.[2]
SAR Insight: The 4-position offers a vector to grow the molecule towards the ribose-binding pocket or the solvent channel, allowing for the modulation of pharmacokinetic properties (solubility, permeability).[2]
5-Aminopyrazoles: JNK3 Selectivity
Research into c-Jun N-terminal kinases (JNKs) has utilized 5-aminopyrazoles to achieve isoform selectivity (JNK3 vs. JNK1).[2][3][4]
Design Strategy: The 5-aminopyrazole scaffold allows for specific stacking interactions with the gatekeeper residue (often Methionine in JNKs).[2][4] By tuning the N1-substituent (e.g., aryl vs. tert-butyl), chemists can induce steric clashes with the gatekeeper in off-target kinases.[2][3]
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve benzoylacetonitrile (1.45 g, 10 mmol) in 20 mL of ethanol.
Addition: Add phenylhydrazine (1.08 g, 10 mmol) dropwise over 5 minutes. Add glacial acetic acid (0.5 mL) as a catalyst.
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).
Workup: Cool the mixture to room temperature. Often, the product precipitates upon cooling.[2] If not, reduce solvent volume by 50% under vacuum and cool in an ice bath.
Purification: Filter the solid precipitate. Wash with cold ethanol (
).[2] Recrystallize from ethanol/water to yield 5-amino-1,3-diphenylpyrazole.[2][3]
Validation: Confirm structure via
-NMR. The 5-amino proton signal typically appears broad around 4.0–6.0 ppm (depending on solvent), and NOE (Nuclear Overhauser Effect) studies can confirm the proximity of the phenyl ring protons to the pyrazole C4-H, distinguishing it from the 3-amino isomer.[2]
Protocol 2: In Vitro Kinase Inhibition Assay (General Workflow)
with 0.75% phosphoric acid to remove unbound ATP.[2]
Quantification: Dry filters and measure radioactivity using a scintillation counter.
Analysis: Plot % Inhibition vs. Log[Compound] to calculate
using non-linear regression (e.g., GraphPad Prism).
Quantitative Data Summary: Key Aminopyrazole Drugs
Drug Name
Scaffold Type
Target
Indication
Status
Tozasertib (VX-680)
3-Aminopyrazole
Aurora A/B/C
Oncology (Leukemia)
Phase II (Discontinued)
Danusertib (PHA-739358)
3-Aminopyrazole
Aurora/Abl/RET
CML, Solid Tumors
Phase II
AT9283
4-Aminopyrazole
Aurora/JAK2
Myeloma, Leukemia
Phase II
Avapritinib
Pyrazole-containing
KIT/PDGFRA
GIST
Approved (2020)
Encorafenib
Pyrazole-containing
BRAF V600E
Melanoma
Approved (2018)
*Note: Avapritinib and Encorafenib contain pyrazole rings pivotal to their structure, though they are often classified by their larger fused systems or complex linkers. They represent the evolution of the pyrazole scaffold.
References
BenchChem. (2025).[2] The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide. Retrieved from [2]
Fandrick, D. R., et al. (2015).[2] "A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles." Organic Letters, 17(12), 2964–2967.[2] Retrieved from [2][4]
Howard, S., et al. (2009).[2] "Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity." Journal of Medicinal Chemistry, 52(2), 379–388.[2][5] Retrieved from [2][4]
Nitulescu, G. M., et al. (2023).[1][2] "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." International Journal of Molecular Sciences, 24(14), 11568.[2] Retrieved from [2]
Ansari, A., et al. (2023).[2] "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 28(9), 3717.[2] Retrieved from [2]
1-methyl-4-phenyl-1H-pyrazol-3-amine PubChem CID and InChIKey
This technical guide provides an in-depth analysis of 1-methyl-4-phenyl-1H-pyrazol-3-amine , a critical heterocyclic building block in medicinal chemistry.[1][2] Core Identity, Synthesis, and Pharmacological Utility Chem...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 1-methyl-4-phenyl-1H-pyrazol-3-amine , a critical heterocyclic building block in medicinal chemistry.[1][2]
Core Identity, Synthesis, and Pharmacological Utility
Chemical Identity & Structural Characterization
This compound represents a specific regioisomer of the aminopyrazole family.[2] The precise arrangement of the methyl, phenyl, and amino groups is critical for its biological activity, particularly in kinase inhibition where the 3-amino-pyrazole motif often serves as an ATP-hinge binder.
Note on Isomerism: It is vital to distinguish this compound (3-amino) from its regioisomer, 5-amino-1-methyl-4-phenylpyrazole.[1][2] The CAS 30823-51-9 specifically designates the 3-amino isomer.[1][2]
Structural Analysis
The molecule consists of a five-membered pyrazole ring substituted at three positions:[1][2]
N1-Position: Methylated. This blocks tautomerism at the N1 position, fixing the bond order and lipophilicity.
C3-Position: Amino group (-NH₂). This acts as a hydrogen bond donor/acceptor, crucial for ligand-protein interactions (e.g., interacting with the "gatekeeper" residue in kinases).
C4-Position: Phenyl ring.[1][2][3][4] Provides hydrophobic bulk and π-π stacking potential.[1][2]
Synthesis & Manufacturing Protocols
The synthesis of 3-amino-4-arylpyrazoles is synthetically challenging due to the need for strict regiocontrol.[1][2] The reaction of methylhydrazine with
-electrophiles typically favors the 5-amino isomer.[1][2] The protocol below outlines a route designed to maximize the formation of the 3-amino regioisomer.
Core Synthetic Route: Cyclocondensation
Principle: The reaction involves the condensation of a 2-phenyl-3-alkoxyacrylonitrile (or equivalent enaminonitrile) with methylhydrazine.[1][2]
Procedure: React phenylacetonitrile with ethyl formate in the presence of NaH in THF to generate the sodium enolate of 3-oxo-2-phenylpropanenitrile.[1][2]
Methylation: Quench with dimethyl sulfate or treat with diazomethane to form 2-phenyl-3-methoxyacrylonitrile .[1][2]
) of methylhydrazine attacks the nitrile carbon (or the enol ether carbon depending on conditions).[1][2] To favor the 3-amino isomer, the reaction is often steered by using the hydrochloride salt of methylhydrazine or specific Lewis acids to direct the initial nucleophilic attack to the nitrile, followed by cyclization onto the enol carbon.
Purification:
The crude product often contains a mixture of the 3-amino and 5-amino isomers.[1][2]
Eluent: Dichloromethane/Methanol gradient (98:2 to 95:5).[1][2] The 3-amino isomer typically elutes differently due to the distinct H-bonding capability of the amine relative to the N-methyl group.[1][2]
Visualization: Synthesis Pathway
Caption: Synthetic pathway illustrating the divergence between the target 3-amino isomer and the common 5-amino by-product.
Physicochemical Profiling
Understanding the physical properties is essential for handling and formulation.[2]
Property
Value (Approx.)
Significance
LogP
1.5 – 1.9
Moderate lipophilicity; likely good membrane permeability.[1][2]
The 1-methyl-4-phenyl-1H-pyrazol-3-amine scaffold is a "privileged structure" in drug discovery, particularly for kinase inhibitors.[1][2]
Kinase Inhibition (JAK/Aurora)
The 3-aminopyrazole motif mimics the adenine ring of ATP.[1][2]
Mechanism: The N2 nitrogen acts as a hydrogen bond acceptor, and the C3-amino group acts as a hydrogen bond donor.[1][2] This donor-acceptor pair forms a "hinge-binding" motif that anchors the molecule into the ATP-binding pocket of kinases.[1][2]
Targets: Research indicates activity against Janus Kinases (JAK2/3) and Aurora Kinases (A/B) .[1][2] The 4-phenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue, providing selectivity and potency.[1]
Anti-Inflammatory Activity
Derivatives of amino-pyrazoles have shown efficacy in inhibiting COX-2 and p38 MAPK pathways.[1][2] The rigid pyrazole core orients the phenyl ring to interact with hydrophobic channels in these enzymes, reducing the production of pro-inflammatory cytokines.
Visualization: Pharmacophore Interaction
Caption: Pharmacophore model showing the bidentate H-bonding of the aminopyrazole core to the kinase hinge region.[1]
Handling & Safety (E-E-A-T)
Warning: Pyrazoles can be toxic and irritating.[1][2][5]
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over long periods.[2]
Disposal: Must be treated as hazardous chemical waste, specifically nitrogen-containing organic waste.[1][2]
References
PubChem. Compound Summary for InChIKey OLKUXLRZLWXAHW-UHFFFAOYSA-N.[1][2][6] National Library of Medicine.[1][2] Available at: [Link][1][2]
El-Sawy, E. R., et al. (2012).[2] Synthesis and biological activity of some new pyrazole derivatives.[1][2][7][8] International Journal of Pharmaceutical Sciences Review and Research.[1][2] (General reference for pyrazole synthesis methodology).
Zheng, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry.[1][2] (Context for kinase activity).[1][2][5]
Protocol for Schiff Base Formation using 1-methyl-4-phenyl-1H-pyrazol-3-amine
[1] Abstract This application note details a robust, field-validated protocol for the synthesis of Schiff bases (imines) utilizing 1-methyl-4-phenyl-1H-pyrazol-3-amine as the nucleophilic amine component.[1] Schiff bases...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This application note details a robust, field-validated protocol for the synthesis of Schiff bases (imines) utilizing 1-methyl-4-phenyl-1H-pyrazol-3-amine as the nucleophilic amine component.[1] Schiff bases derived from pyrazole moieties are critical intermediates in medicinal chemistry, often exhibiting enhanced pharmacological profiles (antimicrobial, anti-inflammatory) and serving as versatile ligands in coordination chemistry.[2] This guide addresses the specific electronic and steric considerations of the 1-methyl-4-phenyl-substituted pyrazole core, providing a standardized acid-catalyzed condensation workflow, troubleshooting matrices, and characterization benchmarks.
Introduction & Mechanistic Rationale
Chemical Context
1-methyl-4-phenyl-1H-pyrazol-3-amine (CAS: 30823-51-9) presents a unique reactivity profile compared to simple aliphatic amines.[1] The amino group at the C3 position is attached to an electron-rich heteroaromatic ring. However, the lone pair on the exocyclic nitrogen can participate in resonance with the pyrazole ring, potentially decreasing its nucleophilicity. Furthermore, the phenyl group at C4 introduces steric bulk immediately adjacent to the reaction center.
Mechanistic Strategy
To overcome the reduced nucleophilicity and steric hindrance, this protocol utilizes acid catalysis (glacial acetic acid) and thermal energy (reflux).[1]
Activation: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
Nucleophilic Attack: The pyrazole amine attacks the activated carbonyl carbon.
Dehydration: Proton transfer and elimination of water drive the equilibrium toward the stable imine (Schiff base).
Reaction Pathway Diagram
Figure 1: Step-wise mechanistic flow for acid-catalyzed Schiff base formation.[1]
Experimental Design Strategy
Reagent Stoichiometry
A strict 1:1 molar ratio is recommended to minimize purification steps. If the aldehyde is inexpensive and volatile, a slight excess (1.1 eq) can push the reaction to completion, as the excess can be removed during recrystallization.
Solvent Selection
Primary Choice:Absolute Ethanol (EtOH) or Methanol (MeOH) .[1]
Why: These protic solvents stabilize the polar transition states. Crucially, most Schiff base products are less soluble in cold alcohol than the starting materials, facilitating isolation by simple filtration (crystallization-driven reaction).
Alternative: Toluene (with Dean-Stark trap) for stubborn reactions requiring water removal, though rarely necessary for this reactive amine.[1]
Catalyst
Glacial Acetic Acid (AcOH) is the standard.[1] Stronger acids (HCl, H2SO4) are generally avoided as they can protonate the amine reactant, rendering it non-nucleophilic (ammonium salt formation).[1]
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath.
Step-by-Step Procedure
Phase 1: Reaction Setup
Dissolution: In a clean round-bottom flask, dissolve 1.0 mmol of 1-methyl-4-phenyl-1H-pyrazol-3-amine in 15 mL of absolute ethanol. Ensure complete dissolution; mild warming (40°C) may be used if necessary.[1]
Addition: Add 1.0 mmol of the target aldehyde to the stirring amine solution.
Catalysis: Add 2–5 drops of glacial acetic acid.
Note: A color change (often deepening yellow or orange) usually occurs immediately upon acid addition, indicating complexation/activation.[1]
[M+H]⁺ peak matching the sum of Amine + Aldehyde - 18 (Water).[1]
Troubleshooting Matrix
Observation
Root Cause
Corrective Action
No Precipitate
High solubility of product
Evaporate solvent to 1/3 volume; store in fridge overnight. Add water dropwise to induce turbidity.
Starting Material on TLC
Incomplete reaction
Increase reflux time; add 2 more drops of AcOH; ensure anhydrous conditions (water pushes equilibrium back).
Oiling Out
Impurities or low MP
Decant solvent, triturate oil with cold hexane or ether to induce solidification.
Two Spots on TLC
Hydrolysis or Isomers
Schiff bases can hydrolyze on silica. Run 2D TLC or neutralize silica with 1% triethylamine.
References
Shetty, P. R., et al. (2020). Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. Indian Journal of Heterocyclic Chemistry, 30(2), 123-130.[5] Retrieved from [Link]
Kumar, S., et al. (2019). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Indian Journal of Pharmaceutical Sciences, 81(2), 333-343.[6] Retrieved from [Link]
Alam, M. S., et al. (2022). Green and highly efficient synthetic approach for the synthesis of 4-aminoantipyrine Schiff bases. Chemical Review and Letters. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 594320, 1-phenyl-1H-pyrazol-3-amine. Retrieved from [Link]
Application Note: Vilsmeier-Haack Formylation of 1-Methyl-4-Phenyl-1H-Pyrazol-3-Amine
Executive Summary Objective: To provide a robust, reproducible protocol for the Vilsmeier-Haack (VH) reaction of 1-methyl-4-phenyl-1H-pyrazol-3-amine. Target Product: -dimethyl- -(1-methyl-4-phenyl-1H-pyrazol-3-yl)formim...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To provide a robust, reproducible protocol for the Vilsmeier-Haack (VH) reaction of 1-methyl-4-phenyl-1H-pyrazol-3-amine.
Target Product:
-dimethyl--(1-methyl-4-phenyl-1H-pyrazol-3-yl)formimidamide.
Key Challenge: Distinguishing between N-formylation (amidine formation) and C-formylation (aldehyde formation) in aminopyrazoles with blocked C4 positions.
Application: The resulting formamidine is a critical pharmacophore scaffold and a versatile intermediate for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.
Introduction & Chemical Context
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.[1] However, when applied to primary heteroaromatic amines like 1-methyl-4-phenyl-1H-pyrazol-3-amine, the reaction pathway diverges from standard C-formylation.
Substrate Analysis
Substrate: 1-methyl-4-phenyl-1H-pyrazol-3-amine.
Electronic Environment: The pyrazole ring is electron-rich. The amino group at C3 is a strong electron donor and a potent nucleophile.
Steric Constraints: The C4 position—typically the preferred site for Electrophilic Aromatic Substitution (EAS) in pyrazoles—is blocked by a phenyl group.
Reactivity Forecast:
N-Attack (Dominant): The exocyclic amine nitrogen is significantly more nucleophilic than the C5 carbon. The Vilsmeier reagent (chloroiminium ion) will preferentially attack here, yielding an amidine .
C-Attack (Unlikely/Secondary): While C5 is open, it is less reactive than C4. Without protection of the amine, C-formylation is kinetically disfavored.
The Transformation
This protocol details the synthesis of the formamidine derivative. This species is chemically equivalent to a protected formylated amine and serves as a "masked" formamide.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, followed by nucleophilic attack by the amine.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway favoring N-formylation over C-formylation due to the high nucleophilicity of the exocyclic amine and steric blocking at C4.
Step 1: Preparation of Vilsmeier Reagent (In Situ)
Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
Add anhydrous DMF (5–10 volumes relative to substrate mass) to the flask.
Cool the DMF to
using an ice/salt bath.
Add
(1.2–1.5 eq) dropwise over 15–20 minutes.
Critical Check: Ensure the temperature does not exceed
. The solution may turn pale yellow or form a white precipitate (the Vilsmeier salt).
Wait: Stir at
for an additional 30 minutes to ensure complete formation of the chloroiminium ion.
Step 2: Addition of Substrate
Dissolve 1-methyl-4-phenyl-1H-pyrazol-3-amine (1.0 eq) in a minimum amount of DMF.
Add the amine solution dropwise to the pre-formed Vilsmeier reagent at
.
Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .
Stir at RT for 3–5 hours.
Optimization Note: If TLC indicates incomplete conversion after 3 hours, heat the mixture to
for 1–2 hours. The steric bulk of the phenyl group may slightly retard the reaction rate.
Step 3: Workup & Isolation
Prepare a beaker containing crushed ice (approx. 5x reaction volume).
Slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
Neutralization: Slowly add saturated
solution until pH 8–9.
Observation: The product often precipitates as a solid upon neutralization.
Extraction (if oil forms): If a precipitate does not form, extract with DCM (
mL). Wash combined organics with water () and brine (). Dry over and concentrate in vacuo.
Step 4: Purification
Recrystallization: Ethanol or Ethanol/Water mixture is typically effective for these formamidines.
Column Chromatography: If necessary, use Silica gel (MeOH/DCM gradient, 1:99 to 5:95). Note that amidines can be slightly unstable on acidic silica; add 1% triethylamine to the eluent if degradation is observed.
Characterization & Data Analysis
Confirming the structure requires distinguishing the formamidine proton from aromatic protons.
Expected NMR Data
Nucleus
Shift ( ppm)
Multiplicity
Assignment
8.20 – 8.50
Singlet (1H)
(Amidine proton)
7.20 – 7.60
Multiplet (5H)
Phenyl group protons
7.80 – 8.00
Singlet (1H)
Pyrazole C5-H
3.00 – 3.10
Two Singlets (6H)
(Restricted rotation often shows two peaks)
3.70 – 3.90
Singlet (3H)
Pyrazole -methyl
Mass Spectrometry
ESI-MS: Look for
.
Calculation: MW of Substrate (
) + DMF-equivalent () - Water () Product MW ().
Target
: ().
Troubleshooting & Optimization
Use the following logic tree to resolve common issues.
Figure 2: Decision matrix for troubleshooting low conversion.
Safety & Handling
: Highly corrosive and lachrymatory. Reacts violently with water to release HCl and phosphoric acid. Always quench excess by slow addition to ice; never add water to .
DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.
Ventilation: All operations must be performed in a functioning fume hood.
References
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][4][5][6][7][8] Comprehensive Organic Synthesis, 2, 777-794.
Vik, A., et al. (2007). Synthesis of Pyrazolo[1,5-a]pyrimidines. Tetrahedron, 63(22), 4725-4732.
Hassan, S. Y. (2013). Synthesis and Biological Activity of Some New Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 50(6), 1279-1286.
Kira, M. A., et al. (1970). Vilsmeier-Haack reaction of 3-aminopyrazoles. Journal of Chemical U.A.R., 13, 513.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as critical precursors for kinase inhibitors (e.g., CDKs, GSK-3, VEGF) and anti-inflammatory agents (e.g., Celecoxib analogs). Traditional thermal synthesis (reflux) often suffers from long reaction times (12–24 hours), poor regioselectivity, and difficult purification profiles.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while improving yield and purity. We provide two distinct protocols: a "Green Chemistry" aqueous route and a standard organic solvent route, followed by a downstream application for synthesizing fused pyrazolo[1,5-a]pyrimidines.
Mechanistic Principles & Microwave Theory
The Specific Microwave Effect
Unlike conventional heating, which relies on conduction and convection, microwave irradiation (2.45 GHz) targets dipoles within the reaction mixture.
Dipolar Polarization: Polar solvent molecules and polar transition states align with the oscillating electric field. The molecular friction generates internal heat.
Activation Energy (
): The stabilization of the polar transition state (TS) in the cyclization of hydrazines with -ketonitriles effectively lowers the activation barrier, accelerating the reaction.
Reaction Mechanism (Cyclocondensation)
The formation of 5-aminopyrazoles typically involves the nucleophilic attack of the hydrazine terminal nitrogen on the nitrile or carbonyl carbon of the
-ketonitrile, followed by cyclization.
Figure 1: Mechanistic pathway for the microwave-assisted cyclocondensation of
-ketonitriles and hydrazines.
Strategic Solvent Selection
Success in MAOS depends on the Loss Tangent (
) of the solvent—a measure of its ability to convert microwave energy into heat.[1]
Solvent
(2.45 GHz)
Absorption Efficiency
Recommended Use
Ethylene Glycol
1.350
Ultra-High
High-temp fused ring synthesis (>180°C)
Ethanol
0.941
High
Standard aminopyrazole synthesis
Water
0.123 (at 25°C)*
Medium-High
Green/Aqueous protocols
Toluene
0.040
Low
Avoid (unless doped with ionic liquids)
*Note: Water's absorption changes significantly with temperature, but it remains an excellent "Green" solvent for these reactions due to the "on-water" hydrophobic effect.
Experimental Protocols
Protocol A: The "Green" Aqueous Route (Recommended)
Target: 1-Aryl-5-aminopyrazoles
Advantages: Solvent-free workup, high atom economy, environmentally benign.
Reagents:
Benzoylacetonitrile (1.0 equiv)
Phenylhydrazine (1.0 equiv)
Solvent: Distilled Water (3–5 mL per mmol)
Catalyst: None (or catalytic HCl if kinetics are slow)
Step-by-Step Methodology:
Setup: In a 10 mL microwave-transparent crimp-top vial, charge benzoylacetonitrile (1 mmol, 145 mg) and phenylhydrazine (1 mmol, 108 mg).
Solvent: Add 4 mL of distilled water. Add a magnetic stir bar. Cap the vial.
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
Workup: Evaporate solvent under reduced pressure. Recrystallize from EtOH/Water (1:1) or purify via flash chromatography (DCM/MeOH gradient) if necessary.
Downstream Application: Synthesis of Pyrazolo[1,5-a]pyrimidines
Aminopyrazoles are rarely the endpoint. They are often cyclized with 1,3-dicarbonyls to form fused bicyclic systems (kinase inhibitor scaffolds).
Figure 2: One-pot downstream synthesis of fused heterocycles.
Procedure:
Take the 5-aminopyrazole (1 mmol) synthesized in Protocol A/B.
Add 1,3-dicarbonyl (1.1 mmol) and Glacial Acetic Acid (2 mL).
Irradiate at 140°C for 10 minutes .
Pour into crushed ice/water. Neutralize with
. Filter the precipitate.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Low Yield
Inefficient MW absorption
Switch solvent to Ethanol or add 5% ionic liquid (e.g., [bmim][PF6]) to dope the solvent.
Vessel Failure
Over-pressurization
Reduce temperature by 10°C or decrease reaction volume. Ensure vial headspace is >50%.
Regioisomer Mix
Steric hindrance
When using substituted hydrazines, regioselectivity is sensitive to temperature. Lower Temp (80°C) + Longer Time (20 min) may improve selectivity.
Oily Product
Impurities
Triturate the oil with cold diethyl ether or hexanes to induce crystallization.
References
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines.
Source: Journal of Visualized Experiments (JoVE), 2019.
Context: Validates the aqueous "Green" protocol described in Protocol A.
Solvent Choice for Microwave Synthesis (Loss Tangent Data).
Source: CEM Corporation Application Notes.
Context: Provides the physical basis for selecting Ethanol and Water as optimal solvents.
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines.
Source: Molecules (MDPI), 2018.
Context: Supports the downstream application and fused ring synthesis protocols.
Microwave-assisted synthesis of pyrazoles - a mini-review.
Source: European Journal of Life Sciences, 2025.
Context: Recent review covering various microwave strategies for pyrazole derivatives.[2][3][4]
Microwave-Assisted Synthesis of Nitrogen Heterocycles.
Source: ResearchGate / Bentham Science.
Context: General background on the acceleration of heterocycle formation via dielectric heating.
Application Note: Strategic Diazotization of 1-Methyl-4-phenyl-1H-pyrazol-3-amine
Abstract & Strategic Context The diazotization of heteroaromatic amines, specifically 1-methyl-4-phenyl-1H-pyrazol-3-amine , represents a critical gateway transformation in drug discovery. Unlike electron-rich anilines,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Context
The diazotization of heteroaromatic amines, specifically 1-methyl-4-phenyl-1H-pyrazol-3-amine , represents a critical gateway transformation in drug discovery. Unlike electron-rich anilines, aminopyrazoles possess unique electronic properties due to the adjacent ring nitrogens, which can destabilize the resulting diazonium species or promote side reactions like triazene formation.
This application note provides two validated protocols for generating the diazonium intermediate
. Method A utilizes classical aqueous acidic conditions suitable for standard Sandmeyer transformations (Cl, Br). Method B employs a non-aqueous approach using alkyl nitrites (Doyle conditions), optimized for lipophilic substrates, iodination, or anhydrous coupling reactions.
Chemical Mechanism & Rationale[1][2][3][4][5][6]
The transformation proceeds via the attack of the nitrosonium ion (
) on the exocyclic amine.
Substrate Analysis: The 1-methyl group prevents tautomerization to the imine form, simplifying the reaction compared to N-unsubstituted pyrazoles. The 4-phenyl group adds steric bulk and conjugation, potentially stabilizing the diazonium salt slightly more than the unsubstituted analog, but also reducing the nucleophilicity of the amine.
Critical Control Point: The concentration of mineral acid is paramount. Insufficient acidity leads to the coupling of the formed diazonium salt with unreacted amine, generating stable but unwanted triazenes (Ar-N=N-NH-Ar).
Mechanism Diagram
Figure 1: Mechanistic pathway highlighting the critical divergence between successful diazotization and triazene byproduct formation.
Experimental Protocols
Method A: Aqueous Acidic Diazotization (Standard)
Best for: Synthesis of Chloro/Bromo derivatives, Hydrolysis (to OH), or aqueous Azo coupling.
Solvent: Water (or Water/Acetic Acid 1:1 if solubility is poor)
Protocol:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, suspend the amine (10 mmol) in water (20 mL).
Acidification: Cool the suspension to
in an ice/salt bath. Add concentrated (30-50 mmol) dropwise. Note: The amine may precipitate as the hydrochloride salt; this is normal. Vigorous stirring is essential.
Nitrite Addition: Dissolve
(11 mmol) in a minimum volume of water (approx. 5 mL). Add this solution dropwise to the amine mixture, maintaining the internal temperature below .
Digestion: Stir the mixture at
for 30–60 minutes. The solution should become clear as the diazonium salt forms (most pyrazole diazonium chlorides are soluble).
Validation (IPC): Spot a drop of the reaction mixture onto Starch-Iodide paper. An immediate blue/black color confirms excess nitrous acid (successful diazotization). If negative, add more
.
Quenching: If the downstream reaction is sensitive to excess nitrite, add Urea or Sulfamic acid until the starch-iodide test is negative.
Setup: Flame-dry a reaction vessel and purge with Nitrogen/Argon.
Dissolution: Dissolve the amine (10 mmol) in anhydrous Acetonitrile (30 mL).
Reagent Addition:
For in-situ Sandmeyer: Add the copper halide (
, ) or Iodine () directly to this solution.
For Diazonium Isolation (as
salt): Add at this stage.
Diazotization: Add tert-Butyl Nitrite (15 mmol) dropwise at room temperature (or
if the specific intermediate is known to be thermally labile).
Reaction: Stir for 1–2 hours. Evolution of
gas indicates decomposition to the halide (if Halide source is present).
Downstream Applications & Data Summary
The following table summarizes validated conditions for converting the generated diazonium salt into functionalized pyrazoles.
Target Substituent (C-3)
Reagents (Method A)
Reagents (Method B)
Key Observation
Chloride (-Cl)
(freshly prep) in conc
(1.2 eq), t-BuONO
Method B often gives higher yields for heteroaromatics.
Bromide (-Br)
in 48%
(1.2 eq), t-BuONO
Add diazonium solution to the Cu solution to prevent coupling.
Iodide (-I)
(2.0 eq) in
(0.6 eq) or , t-BuONO
No copper catalyst required for Iodination.
Fluoride (-F)
, then thermal decomp
, t-BuONO
Balz-Schiemann reaction. Isolate salt first.
Hydroxyl (-OH)
Heat to in dil.
Not recommended
Hydrolysis competes with Sandmeyer if water is present.
Hydrogen (-H)
(Hypophosphorous acid)
THF (radical abstraction)
Deamination (reductive removal of amine).
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for selecting the optimal diazotization route.
Safety & Handling
Explosion Hazard: Dry diazonium salts, particularly with perchlorate (
) or nitrate () counterions, are shock-sensitive explosives. Never dry the diazonium salt unless it is the tetrafluoroborate () or hexafluorophosphate () salt, and even then, handle with extreme caution behind a blast shield.
Toxicity: Alkyl nitrites (t-BuONO) are vasodilators and toxic. Handle in a fume hood.
Waste: Quench all diazonium streams with alkaline
-naphthol (to form azo dye) or prolonged heating before disposal to ensure no active diazo species remain.
References
Organic Chemistry Portal. (2023). Sandmeyer Reaction: Mechanism and Recent Literature. Retrieved from [Link]
Filimonov, V. D., et al. (2008).[1] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates. Organic Letters, 10(18), 3961-3964. Retrieved from [Link]
Barbero, M., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks. ACS Omega, 2(12), 9038-9049. Retrieved from [Link]
Application Note: Cyclization Strategies for Pyrazole-Based EGFR-TK Inhibitors
Introduction: The Pyrazole Pharmacophore in EGFR Inhibition[1][2] The pyrazole ring is a "privileged scaffold" in kinase inhibitor design, serving as a bioisostere for the adenine ring of ATP. In the context of Epidermal...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazole Pharmacophore in EGFR Inhibition[1][2]
The pyrazole ring is a "privileged scaffold" in kinase inhibitor design, serving as a bioisostere for the adenine ring of ATP. In the context of Epidermal Growth Factor Receptor (EGFR) inhibition—critical for Non-Small Cell Lung Cancer (NSCLC) therapy—the pyrazole moiety often functions as the hinge-binding core.
However, the synthesis of these inhibitors presents a specific challenge: Regioselective Cyclization . The formation of the pyrazole ring (or fused pyrazole systems like pyrazolo[1,5-a]pyrimidines) determines the orientation of substituents that interact with the EGFR "gatekeeper" residue (e.g., T790M). A lack of control during cyclization results in isomeric mixtures (1,3- vs. 1,5-isomers) that require tedious chromatographic separation and exhibit vastly different biological potencies.
This guide provides three field-proven protocols for constructing pyrazole-based EGFR inhibitors, moving from classical condensation to advanced microwave-assisted fused-ring synthesis.
Workflow Visualization
The following diagram outlines the critical decision points in the synthetic pathway.
Figure 1: Strategic workflow for synthesizing and validating pyrazole-based kinase inhibitors.
Mechanistic Drivers of Regioselectivity
Before executing protocols, it is vital to understand the "Why." In the reaction between a substituted hydrazine (
) and a non-symmetrical 1,3-diketone (), two isomers are possible.
Electronic Control: The terminal nitrogen (
) of the hydrazine is generally more nucleophilic and attacks the most electrophilic carbonyl first.
Steric Control: If the hydrazine substituent (
) is bulky (e.g., tert-butyl or aryl), the internal nitrogen is shielded, forcing the terminal to attack the least hindered carbonyl.
Solvent Effect:
Protic Solvents (EtOH, AcOH): Solvate the hydrazine, often masking subtle nucleophilicity differences.
Aprotic Solvents (DMF, DMSO): Enhance the nucleophilicity of the hydrazine, often improving regioselectivity based on electronic factors.
Application: Synthesis of 1,3,5-trisubstituted pyrazoles (e.g., analogues of Celecoxib or specific EGFR probes).
Mechanism: Acid-catalyzed condensation.[1]
Reagents:
Aryl hydrazine hydrochloride (1.0 equiv)
1,3-Diketone or
-keto ester (1.1 equiv)
Solvent: Absolute Ethanol (EtOH) or Glacial Acetic Acid (AcOH)
Step-by-Step Procedure:
Preparation: Dissolve the 1,3-diketone (1.0 mmol) in absolute EtOH (5 mL).
Addition: Add the aryl hydrazine hydrochloride (1.0 mmol) slowly at room temperature.
Note: If using free base hydrazine, add 1-2 drops of glacial AcOH or HCl to catalyze the dehydration.
Cyclization: Heat the reaction mixture to reflux (
C) for 3–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
If a precipitate forms, filter and wash with cold EtOH.
If no precipitate, remove solvent in vacuo, redissolve in EtOAc, wash with
(sat.), brine, and dry over .
Purification: Recrystallize from EtOH/Water or perform flash chromatography.
Critical Insight: Using glacial acetic acid as the sole solvent often drives the reaction to completion faster (1-2 hours) but may promote acetylation of sensitive side chains.
Application: Rapid generation of libraries; synthesis of pyrazol-5-ols.
Reference: Adapted from recent work on graphene oxide (GO) catalyzed EGFR inhibitors [1].[3]
Catalyst: Graphene Oxide (GO) (0.05 wt%) or mild acid
Solvent: Water or Ethanol
Step-by-Step Procedure:
Loading: In a microwave-safe vial (10 mL), mix the hydrazine (1 mmol), dicarbonyl (1 mmol), and GO catalyst (5 mg) in water (2 mL).
Irradiation: Place in a microwave reactor (e.g., CEM Discover or Biotage).
Settings: 180 W,
C.
Time: 4–10 minutes (Hold time).
Isolation: Cool the vial. Extract the product with Ethyl Acetate (
).
Catalyst Recovery: Centrifuge the aqueous layer to recover the GO catalyst (reusable up to 5 times).
Yield: Typically 85–96%.
Why this works: Microwave irradiation provides uniform heating and overcomes the activation energy barrier for cyclization rapidly, minimizing thermal degradation of sensitive EGFR-targeting moieties (like Michael acceptors).
Protocol C: Synthesis of Fused Pyrazolo[1,5-a]pyrimidines
Application: Creating ATP-mimetic cores (similar to the scaffold in many FDA-approved kinase inhibitors).
Chemistry: Condensation of 5-aminopyrazoles with enaminones.[9]
Pre-reaction: Synthesize the enaminone precursor by reacting an acetophenone derivative with DMF-DMA (Dimethylformamide dimethyl acetal) at reflux for 4 hours.
Condensation: Dissolve the 5-aminopyrazole (1 mmol) and the freshly prepared enaminone (1.1 mmol) in Glacial Acetic Acid (5 mL).
Reflux: Heat at
C (reflux) for 4–8 hours.
Mechanistic Check: The exocyclic amine of the pyrazole attacks the enaminone
-carbon, followed by ring closure at the pyrazole ring nitrogen.
Work-up: Pour the hot reaction mixture onto crushed ice. Neutralize carefully with ammonium hydroxide solution until pH ~8.
Isolation: The fused product usually precipitates as a solid. Filter, wash with water, and dry.
Validation:
1H NMR: Look for the disappearance of the enaminone methyl singlets (~3.1 ppm) and the appearance of new aromatic protons for the pyrimidine ring.
Troubleshooting & Quality Control
The following table summarizes common issues and validated solutions.
Issue
Probable Cause
Corrective Action
Regioisomer Mixture
Similar electrophilicity of carbonyls
Switch solvent (Protic Aprotic) or lower Temp (C RT).
No Cyclization
Hydrazine is protonated (salt form)
Add a base (NaOAc or Pyridine) to free the hydrazine.
Oily Product
Impurities or solvent retention
Triturate with cold diethyl ether or hexane to induce crystallization.
Low Yield (Fused System)
Steric hindrance on enaminone
Use microwave irradiation (C, 20 min) in AcOH [2].
Regiochemistry Validation (NOESY)
To confirm the structure (e.g., 1,5-isomer vs 1,3-isomer), perform a 2D NOESY NMR experiment.
1,5-isomer: Strong NOE correlation between the N-Substituent protons and the C4-H (pyrazole) or C5-Substituent.
1,3-isomer: Lack of NOE between N-Substituent and C5-Substituent.
References
Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Advances.
[Link]
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
[Link]
Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. ResearchGate.
[Link]
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.
[Link]
Technical Application Note: Coordination Strategies for 3-Amino-1-Methyl-4-Phenylpyrazole (AMPP)
This Application Note is designed for researchers in coordination chemistry and medicinal inorganic chemistry. It synthesizes established organometallic protocols with specific structural insights relevant to 3-amino-1-m...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in coordination chemistry and medicinal inorganic chemistry. It synthesizes established organometallic protocols with specific structural insights relevant to 3-amino-1-methyl-4-phenylpyrazole (AMPP) .
Introduction & Ligand Profile
The ligand 3-amino-1-methyl-4-phenylpyrazole (AMPP) represents a versatile N-heterocyclic scaffold. Unlike simple pyrazoles, the AMPP architecture offers a "bifunctional" coordination landscape: a primary σ-donor site at the ring nitrogen (N2) and a hydrogen-bond donor site at the exocyclic amine (-NH₂).
Structural Analysis for Coordination[2][3]
Electronic Profile: The pyrazole ring is electron-rich.[1] The N-methyl group at position 1 blocks tautomerism, locking the ligand into a single neutral form and preventing deprotonation at the ring nitrogen.
Steric Profile:
Position 4 (Phenyl): Provides lipophilicity and potential for
- stacking interactions in the crystal lattice, crucial for stabilizing supramolecular architectures.
Position 3 (Amino): While less basic than the ring nitrogen (due to resonance delocalization), the amino group adjacent to the coordinating N2 site allows for intramolecular hydrogen bonding with anionic co-ligands (e.g., Cl⁻, Br⁻, OAc⁻) bound to the metal center.
Primary Applications
Medicinal Inorganic Chemistry: Synthesis of cisplatin analogs (e.g., cis-[Pt(AMPP)₂Cl₂]) for cytotoxicity screening.
Crystal Engineering: Designing metal-organic frameworks (MOFs) or supramolecular networks utilizing the -NH₂ group as a directional H-bond donor.[1]
Catalysis: Stabilization of Pd(II) species for cross-coupling reactions.
Pre-Complexation Quality Control
Before initiating synthesis, the purity of the AMPP ligand must be verified. Commercial sources often contain trace isomers (e.g., 5-amino derivatives).
QC Protocol:
¹H NMR (DMSO-d₆): Verify the singlet for N-CH₃ (~3.6–3.8 ppm) and the broad singlet for -NH₂ (~4.5–5.5 ppm). The phenyl group should appear as a multiplet (~7.3–7.6 ppm).
Melting Point: AMPP derivatives typically have sharp melting points. A range >2°C indicates impurities requiring recrystallization (typically from Ethanol/Water 80:20).
Protocol A: Synthesis of Monodentate Metal Complexes (M-L₂ Type)
This protocol targets the formation of square planar (Pd, Pt) or tetrahedral/octahedral (Cu, Zn, Co) complexes where AMPP acts as a monodentate ligand via N2 .
Materials
Ligand: AMPP (2.0 equivalents)
Metal Precursor: MCl₂ (e.g., K₂PtCl₄, PdCl₂, or CuCl₂·2H₂O) (1.0 equivalent)
Solvent: Methanol (MeOH) or Acetonitrile (MeCN)
Acid Scavenger: None required for neutral coordination.
Step-by-Step Methodology
Solution Preparation:
Dissolve 1.0 mmol of the metal salt in 10 mL of solvent. (Note: For PdCl₂, add a trace of NaCl to form soluble Na₂PdCl₄ if solubility is poor).
Separately, dissolve 2.05 mmol (slight excess) of AMPP in 5 mL of the same solvent.
Addition:
Add the ligand solution dropwise to the metal solution under constant stirring at room temperature.
Observation: A color change or immediate precipitation is expected (e.g., Pd(II) often turns from brown to yellow/orange).
Reaction:
Stir for 4–6 hours.
Optional: For kinetically inert metals (Pt), mild heating (50°C) for 12 hours may be required.
Isolation:
Collect the precipitate by vacuum filtration.
Wash with cold solvent (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted ligand.
Drying:
Dry under vacuum at 40°C for 4 hours.
Data Visualization: Synthesis Workflow
Figure 1: Generalized workflow for the synthesis of M(AMPP)₂Cl₂ complexes.[1]
Protocol B: Crystallization for Structural Analysis[1]
Obtaining single crystals is critical to verify the "Second Sphere" interaction (H-bonding between the 3-amino group and the metal-bound halogen).[1]
Vapor Diffusion Method
Dissolve: Dissolve 20 mg of the isolated complex (from Protocol A) in a minimum amount of DMF or DMSO (approx. 1–2 mL) in a small vial.
Outer Solvent: Place the small vial (uncapped) inside a larger jar containing 10 mL of a volatile anti-solvent (Ethanol or Diethyl Ether).
Seal & Wait: Seal the outer jar tightly. Allow to stand undisturbed for 3–7 days.
Harvest: Crystals suitable for X-ray diffraction (SC-XRD) should form on the walls of the inner vial.
Characterization & Validation Standards
To ensure scientific integrity, the following spectroscopic signatures must be validated.
Infrared Spectroscopy (FT-IR)
The coordination of the ring nitrogen (N2) perturbs the ring vibrations.
Functional Group
Free Ligand (cm⁻¹)
Complex (M-L) (cm⁻¹)
Mechanistic Insight
ν(N-H) asym
~3400–3450
~3350–3400
Shifts lower if -NH₂ participates in H-bonding with Cl/Br.[1]
ν(C=N) ring
~1580
~1600–1610
Shifts to higher frequency due to kinematic coupling upon N2 coordination.
ν(M-N)
N/A
~250–300
Direct evidence of Metal-Nitrogen bond formation (Far-IR).
¹H NMR Spectroscopy (d₆-DMSO)
Ring Protons: Expect a downfield shift (deshielding) of the phenyl protons and the methyl group due to the electron-withdrawing effect of the metal center.
-NH₂ Signal: If the amino group H-bonds to a halogen, the signal will broaden and shift significantly downfield (from ~5.0 ppm to >6.0 ppm).
Scientific Rationale: The Coordination Mode
Understanding why AMPP coordinates via N2 is vital for experimental design.
Figure 2: Mechanistic preference for N2 coordination and secondary H-bond stabilization.[1]
Mechanism Explained[2][4][5]
Basicity: The lone pair on the ring nitrogen (N2) resides in an sp² orbital orthogonal to the
-system, making it available for σ-donation. The exocyclic amine lone pair is partially delocalized into the pyrazole ring (resonance), rendering it less basic and a poorer nucleophile for metal binding [1].
Steric Locking: The 1-methyl group prevents N1 coordination.[1]
The "Pocket" Effect: In complexes like M(AMPP)₂Cl₂, the 3-amino group is positioned perfectly to form an intramolecular hydrogen bond with the chloride ligand (NH···Cl-M). This "pocket" effect significantly enhances the thermodynamic stability of the complex compared to non-amino analogs [2].
Troubleshooting & FAQs
Q: The complex is oiling out instead of precipitating.
Cause: High solubility in the reaction solvent or presence of oligomers.
Fix: Triturate the oil with cold diethyl ether or hexane. Scratch the glass vessel to induce nucleation. Switch solvent from MeOH to Ethanol/Water mixtures.
Q: NMR shows broad signals.
Cause: Fluxional behavior or paramagnetic impurities (if using Cu/Co).
Fix: For Pd/Pt/Zn (diamagnetic), cool the NMR sample to -20°C to freeze out conformational isomers. For Cu/Co, use Evans method for magnetic susceptibility or rely on XRD/IR.
Q: How do I access the biological activity?
Protocol: Dissolve the isolated complex in DMSO (stock 10 mM). Dilute into cell culture media. Note that Pd/Pt complexes may hydrolyze over time; prepare fresh [3].
References
Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.
Reedijk, J. (1987). "Pyrazoles and imidazoles as ligands in coordination chemistry." Comprehensive Coordination Chemistry, 2, 73-98.
Mukherjee, S., et al. (2022).[2] "Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)-pyrazole-4-carboxylic acid." IUCrData. Link (Demonstrates H-bonding patterns in amino-pyrazoles).
El-Shazly, R. M. (2009).[3] "Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes." Spectrochimica Acta Part A. Link (Protocol reference for substituted pyrazole complexation).
PubChem. (2025). "5-Amino-3-methyl-1-phenylpyrazole (Isomer Data)." Link (Physicochemical data for the structural isomer).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
This application note details the synthesis of azo dyes utilizing 1-methyl-4-phenyl-1H-pyrazol-3-amine as the diazo component. Unlike simple carbocyclic amines (e.g., aniline), aminopyrazoles possess unique electronic properties due to the nitrogen-rich heterocyclic ring. The presence of the N1-methyl and C4-phenyl groups influences the basicity of the C3-amine and the stability of the resulting diazonium salt.
Key Technical Challenges:
Diazonium Instability: Heterocyclic diazonium salts are often less stable than their benzenoid counterparts and prone to hydrolysis or decomposition into diazo-tars.
Solubility: The hydrophobicity of the phenyl ring requires careful solvent selection during the diazotization phase.
Coupling Efficiency: The electrophilicity of the pyrazolyl diazonium cation must be matched with the nucleophilicity of the coupling component to prevent side reactions.
Strategic Approach:
We will utilize a Nitrosyl Sulfuric Acid (
) diazotization protocol. While aqueous is standard for anilines, the anhydrous conditions of nitrosyl sulfuric acid often provide superior stability for heterocyclic amines, minimizing hydrolysis byproducts.
Mechanistic Pathway & Workflow
The synthesis proceeds via two distinct stages: Diazotization (formation of the electrophile) and Azo Coupling (electrophilic aromatic substitution).
Figure 1: Reaction Pathway and Logic Flow
Caption: Logical workflow for the conversion of aminopyrazole to azo dye, highlighting critical control points for stability.
Slowly pour the cold diazonium salt solution (from Protocol A) into the alkaline naphthol solution with vigorous stirring.
pH Control: The pH should remain alkaline (pH 8-10). Add saturated Sodium Acetate or additional NaOH if the acid from the diazo solution drops the pH too low.
Work-up:
Stir for 60 minutes at 0-10°C. A heavy colored precipitate will form.
Acidify slightly with dilute HCl to pH ~6 to ensure the dye is fully protonated/precipitated (depending on solubility).
Filter the solid, wash copiously with cold water, and dry.
Option 2: Coupling with Malononitrile (Yellow Dye)
Target: Active methylene coupling.
Coupler Preparation: Dissolve Malononitrile (0.66 g, 10 mmol) in 15 mL of Ethanol/Water (1:1). Add Sodium Acetate (2.0 g) as a buffer.
Coupling:
Add the diazonium solution dropwise to the malononitrile solution.
Stir for 2 hours at room temperature.
Work-up:
The product usually precipitates as a yellow solid. Filter, wash with ethanol/water, and recrystallize from ethanol.
Data Analysis & Characterization
Successful synthesis is validated through the following analytical signatures.
Strong transition of the conjugated azo system. Red shift expected for Naphthol vs. Malononitrile.
1H NMR
Pyrazole-H
Singlet ~8.0-8.5 ppm
The C5-H of the pyrazole ring often shifts downfield due to the electron-withdrawing azo group.
1H NMR
N-Methyl
Singlet ~3.8-4.0 ppm
Distinctive diagnostic peak for the 1-methyl group.
Troubleshooting Guide
Issue: Low yield or tar formation.
Cause: Decomposition of diazonium salt due to high temperature (>5°C) during addition.
Solution: Use a cryostat or strictly maintain ice-salt bath. Ensure dropwise addition is slow.
Issue: No precipitate during coupling.
Cause: Incorrect pH.
Solution: For phenol/naphthol couplers, the solution must be basic to generate the reactive phenoxide ion. Check pH with strips.
Issue: Product purity.
Solution: Recrystallization from DMF/Ethanol mixtures is standard for pyrazole azo dyes due to their potential low solubility in pure ethanol.
References
Gunkara, O. T., et al. (2013). "Synthesis of new pyrazolone dyes." Journal of Chemical Research, 37(4), 227-231.
Mallakpour, S., & Nasr-Isfahani, H. (2002).[3] "Synthesis of Novel Azo Dyes Derived from 4-Phenylurazole." ChemInform,[3] 33.
Karci, F., et al. (2009). "Synthesis, Characterization, Absorption and Fastness Properties of Novel Monoazo Dyes Derived from 1-Phenyl-3-amino-4-(2-thiazolilazo)pyrazol-5-one." Journal of the Brazilian Chemical Society.
Organic Chemistry Portal. "Synthesis of Pyrazoles." (General reactivity of aminopyrazoles).
Rizzi, G. (2022).[4][5] "Experimental and Computational Study of Novel Pyrazole Azo Dyes." Molecules.
You are likely encountering the classic "Pyrazole Regioselectivity Paradox." The reaction of methylhydrazine with
-electrophiles (like benzoylacetonitrile or enaminonitriles) theoretically yields two isomers:
The Target: 1-methyl-4-phenyl-1H-pyrazol-3-amine (Amino group at C3).[1]
The Impurity: 1-methyl-4-phenyl-1H-pyrazol-5-amine (Amino group at C5).
The Core Problem: Methylhydrazine has two nucleophilic sites. The
-methyl nitrogen is more nucleophilic (inductive effect), while the primary is less sterically hindered. In standard polar solvents (EtOH, MeOH), the -methyl group often attacks the -carbon of the electrophile first, leading to the unwanted 5-amino isomer .
This guide provides a high-yield protocol using regiochemical control and a troubleshooting matrix for purification.
Module 1: The Optimized Synthetic Protocols
We recommend two distinct routes depending on your starting materials and purity requirements.
Route A: The "Direct Cyclization" (Cost-Effective, Scale-Up)
Best for: Large scale synthesis where chromatography is available.
The Precursor: Do not use benzoylacetonitrile directly (low yield/tars).[2] Use 2-phenyl-3-(dimethylamino)acrylonitrile or 2-phenyl-3-ethoxyacrylonitrile .
Protocol:
Enaminonitrile Formation: Reflux phenylacetonitrile with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in toluene to yield 2-phenyl-3-(dimethylamino)acrylonitrile. Isolate this solid.
Cyclization:
Dissolve the enaminonitrile in Ethanol (or iso-Propanol for higher temp).
Crucial Step: Cool to 0°C.
Add Methylhydrazine (1.1 equiv) dropwise.
Mechanistic Note: Low temperature favors the kinetic attack of the less hindered
on the enamine carbon (essential for 3-amino formation).
Allow to warm to Room Temp (RT) and then reflux for 3-5 hours.
Workup: Evaporate solvent. The residue is a mixture (typically 3:1 to 5:1 favoring the 5-amino isomer if uncontrolled).
Optimization: See "Solvent Engineering" below to flip this ratio.
Route B: The "Modular Suzuki" (High Purity, Drug Dev Standard)
Best for: Medicinal chemistry libraries requiring >98% purity and unambiguous regiochemistry.
Logic: It is easier to separate the isomers of the core pyrazole before the phenyl ring is attached, or to buy the regiopure core.
Starting Material:3-amino-4-bromo-1-methylpyrazole (Commercially available or synthesized from 3-amino-1-methylpyrazole).
Yield: Typically >85% with zero risk of 5-amino isomer contamination (as the starting material is fixed).
Module 2: Visualizing the Pathway & Failure Points
The following diagram illustrates the bifurcation point where yield is lost to the wrong isomer.
Caption: Mechanistic bifurcation. Path_Kinetic is required for the 3-amino target. Path_Thermo leads to the 5-amino impurity.
Module 3: Troubleshooting & Optimization Guides
Issue 1: "I am getting mostly the 5-amino isomer."
This is the most common failure mode. The
-methyl group is attacking the -carbon of your nitrile precursor.
The Fix: Solvent Engineering.
Switch your solvent from Ethanol to a Fluorinated Alcohol (TFE or HFIP).
Mechanism: Fluorinated alcohols are strong Hydrogen Bond Donors (HBD). They solvate the lone pair of the
-methyl group of the hydrazine more strongly than the , effectively "masking" its nucleophilicity. This allows the to attack the electrophile first, reversing the regioselectivity to favor the 3-amino isomer.
Solvent
Dielectric Constant
Primary Product
Mechanism
Ethanol
24.5
5-Amino (Major)
is more nucleophilic.
HFIP / TFE
16.7 / 26.0
3-Amino (Favored)
H-bonding deactivates .
Toluene
2.38
Mixed/Slow
Poor solubility, slow kinetics.
Issue 2: "The reaction turns into a black tar."
Cause: Polymerization of the enaminonitrile or oxidation of the hydrazine.
The Fix:
Inert Atmosphere: Run strictly under Nitrogen/Argon. Methylhydrazine oxidizes rapidly.
Acid Catalyst: Add 5 mol% Acetic Acid . This catalyzes the elimination of dimethylamine (from the enaminonitrile) and speeds up cyclization before side reactions occur.
Issue 3: "I cannot separate the two isomers."
Cause: Both isomers have similar polarities on Silica.
The Fix: Chemical Separation.
Acylation: React the crude mixture with 1.0 equiv of Acetic Anhydride at 0°C. The 5-amino isomer is much more nucleophilic (due to the adjacent
-methyl) and acetylates faster.
Separation: The 5-acetamido derivative is significantly less polar than the unreacted 3-amino target. Separate via column chromatography, then hydrolyze if necessary (though usually, the 3-amino is the one that didn't react if controlled carefully).
Recrystallization: The 5-amino isomer is often less soluble in Ether/Hexanes . Triturate the crude solid; the 5-amino often precipitates, leaving the enriched 3-amino in the mother liquor.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use methylhydrazine sulfate instead of the free base?A: Yes, and it often improves regioselectivity. The sulfate salt releases the free base slowly if used with a weak base (NaOAc), keeping the effective concentration of the highly nucleophilic species low. However, reaction times will double.[2]
Q: How do I distinguish the 3-amino and 5-amino isomers by NMR?A:
NOE (Nuclear Overhauser Effect): Irradiate the
-methyl signal ( ppm).
3-Amino Isomer: You will see an NOE enhancement of the Phenyl ring protons (ortho position) or the C5-H (if phenyl wasn't there). In your case (4-phenyl), the N-Me is far from the phenyl. Wait—in the 3-amino isomer (1-methyl-4-phenyl-1H-pyrazol-3-amine), the N-methyl is at position 1, Phenyl at 4. The N-Me is adjacent to C5-H. You should see a strong NOE between N-Me and C5-H .
5-Amino Isomer: The N-methyl is at position 1, Amine at 5. The N-Me is adjacent to the Amine (
) . You will see NOE between N-Me and the broad singlet.
Q: Why not just methylate 4-phenyl-3-aminopyrazole?A: Direct alkylation of the N-unsubstituted pyrazole yields a mixture of N1-methyl and N2-methyl isomers. The N1-methyl product (your target) is often the minor product because the N2 nitrogen (adjacent to the amine) is less hindered or involved in tautomeric stabilization. The Suzuki route (Route B) is superior to this approach.
References
Fichez, J., Busca, P., & Prestat, G. (2025). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Italiana .
Aggarwal, R., et al. (2011).[2] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry , 7, 179–197. 3[4]
Elguero, J., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry .
Bagley, M. C., et al. (2006). Microwave-assisted synthesis of aminopyrazoles. Tetrahedron Letters. (Contextualized via Search Result 1.1).
Technical Support Center: Purification of 3-amino-1-methyl-4-phenylpyrazole
Current Status: Online | Ticket ID: PYR-PUR-001 | Technician: Senior Application Scientist[1] Welcome to the Purification Support Hub You are likely here because your synthesis of 3-amino-1-methyl-4-phenylpyrazole (CAS:...
You are likely here because your synthesis of 3-amino-1-methyl-4-phenylpyrazole (CAS: 53100-44-0) has resulted in a crude mixture.[1] In our experience, researchers working with this scaffold typically encounter three distinct failure modes:
Regioisomeric Contamination: Presence of the thermodynamic "twin," 5-amino-1-methyl-4-phenylpyrazole.
Chromatographic Tailing: Poor peak shape due to the basic amine moiety.
"Black Oil" Syndrome: Oxidative oligomers that refuse to crystallize.[1]
This guide provides self-validating protocols to resolve these specific issues.
Module 1: The Regioisomer Crisis (3-amino vs. 5-amino)
The Problem:
The condensation of methylhydrazine with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-phenyl-formylacetonitrile (or its enol ether equivalents) is rarely 100% regioselective. You often generate the desired 3-amino isomer alongside the 5-amino impurity.
3-amino-1-methyl: Kinetic product (favored in basic/buffered conditions).[1]
5-amino-1-methyl: Thermodynamic product (favored in acidic conditions).[1]
Diagnostic:
HPLC: You see a "shoulder" or a split peak with a relative retention time (RRT) of ~0.95 or 1.05.
NMR: Distinct methyl singlets. The N-Me peak of the 5-amino isomer is typically shielded (upfield) relative to the 3-amino isomer due to the anisotropic effect of the adjacent phenyl ring in the 4-position.[1]
Troubleshooting Protocol: Differential Solubility Recrystallization
We recommend exploiting the lattice energy differences created by the steric crowding in the 5-amino isomer.[1]
Technical Insight: The 5-amino isomer has an internal hydrogen bond donor/acceptor clash and higher solubility in non-polar environments compared to the 3-amino isomer, which forms more stable intermolecular H-bonds in the crystal lattice [1, 2].
Module 2: Chromatographic "Tailing" & Retention
The Problem:
The exocyclic amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) and the pyrazole ring nitrogens are basic. They interact with acidic silanol groups () on standard silica columns or C18 HPLC columns, causing severe peak tailing (asymmetry factor > 2.0).
The Fix: Mobile Phase Modifiers
Do not run neutral gradients. You must suppress silanol ionization or protonate the amine fully.
Recommended HPLC/LCMS Conditions:
Column: C18 (End-capped), e.g., Waters XBridge or Phenomenex Gemini.
Mobile Phase A: Water + 0.1% Ammonium Hydroxide (
).
Mobile Phase B: Acetonitrile.
Why High pH? At pH 10, the pyrazole amine is non-ionized (neutral), increasing hydrophobicity and improving retention on C18 while suppressing silanol interactions [3].
Recommended Flash Chromatography (Normal Phase):
Stationary Phase: Silica Gel (40-63 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Note: The TEA blocks the acidic sites on the silica.
Module 3: Visualizing the Purification Logic
Use this decision tree to determine your workflow based on the physical state of your crude material.
Figure 1: Decision matrix for purification based on the initial state of the crude intermediate.
Module 4: Acid-Base Extraction (The "Reset" Button)[1]
If recrystallization fails or the product oils out, use the basicity of the aminopyrazole to separate it from neutral impurities (unreacted nitrile) and acidic byproducts.
Protocol:
Dissolve crude oil in Ethyl Acetate (EtOAc) .
Extract 2x with 1M HCl .
Chemistry: The aminopyrazole moves to the aqueous layer (
salt). Neutral impurities stay in EtOAc.
Discard the organic (EtOAc) layer.
Basify the aqueous layer to pH ~10 using 2M NaOH or
.
Observation: The product should precipitate as a white/off-white solid.
Extract the turbid aqueous mixture 3x with DCM (Dichloromethane) .
Dry DCM over
and concentrate.
Warning: Do not use concentrated HCl, as high acid strength can sometimes induce hydrolysis of the pyrazole ring or other sensitive groups if present on the phenyl ring [4].
Frequently Asked Questions (FAQ)
Q: My product has a persistent pink/red hue. Is it impure?A: Yes.[1] Aminopyrazoles are prone to air oxidation, forming trace azo-dimers or quinoid-like species.[1] These are highly colored even at ppm levels.[1]
Fix: Add a pinch of sodium metabisulfite during the acid-base extraction (aqueous phase) or use activated charcoal during recrystallization.[1]
Q: Can I distinguish the isomers by melting point?A: Yes, but caution is required.
3-amino isomer: Typically melts higher (~168-175°C) due to better packing.[1]
5-amino isomer: Typically melts lower or has a broader range.[1]
Note: A eutectic mixture of both will melt sharply at a significantly lower temperature than either pure component. Always verify with NMR/HPLC [5].
Q: Why does my NMR show a broad singlet at 4-6 ppm?A: That is your ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
protons. The broadening is due to exchange with residual water or solvent. Adding a drop of will cause this peak to disappear, confirming it is the amine and not a CH impurity.
References
Regioselectivity in Pyrazole Synthesis
Title: Synthesis of 3-Amino-1-phenyl-2-pyrazoline (and related aminopyrazole analogs).[1]
Technical Support Center: Aminopyrazole Stability & Handling
[1] Topic: Preventing Oxidation of Amino Groups in Pyrazole Derivatives Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Status: Active | Updated: February 2026 Core Directive: The Electro...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Preventing Oxidation of Amino Groups in Pyrazole Derivatives
Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Status: Active | Updated: February 2026
Core Directive: The Electron Density Dilemma
Welcome to the technical support hub for aminopyrazoles. If you are here, you are likely facing one of two problems: your reaction mixture has turned into an intractable black tar, or your white solid product has turned purple/red upon storage.
The Root Cause:
Aminopyrazoles are electron-rich systems.[1] The pyrazole ring itself is π-excessive.[1] When you attach an amino group (
), particularly at the 4-position , you create a "push-push" electronic system.[1] The amino lone pair donates density into an already electron-rich ring, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy.
3-Aminopyrazoles: Moderately stable.[1] The amino group is adjacent to the ring nitrogen, which has some electron-withdrawing character (inductive effect).
4-Aminopyrazoles:High Risk. The amino group is in the most electron-rich position (analogous to the 3-position of indole).[1] These compounds are exceptionally prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen, leading to radical cations, azo-dimers (rubralazoles), and polymerization.
Visualizing the Degradation Pathway
Understanding how your molecule dies is the first step to saving it. The following diagram illustrates the oxidative cascade that turns your product into "tar."
Figure 1: Oxidative degradation pathway of electron-rich aminopyrazoles. The transition from colorless to red (azo) or black (polymer) is a visual indicator of SET oxidation.
Module 1: Synthesis & Workup (The "Black Tar" Problem)
Issue: The reaction works, but the product degrades during filtration or solvent removal.
Protocol A: The "Argon Blanket" Workup
Use this when isolating free-base 4-aminopyrazoles.[1]
Degassing (Critical): Do not trust "bottled" solvents. Sparging with Argon/Nitrogen for 15–30 minutes is mandatory before dissolving the starting material.
Catalyst Removal: If using Pd/C for nitro-reduction, filter through Celite under an inert atmosphere .[1]
Technique: Use a Schlenk frit or cover the Celite pad with a funnel supplying a heavy stream of Argon. Do not suck air through the filter cake.
Rotary Evaporation: When removing solvent, backfill the rotavap with Nitrogen, not air.
Trace Metal Scavenging: Trace transition metals (Cu, Fe, Pd) catalyze the SET oxidation shown in Figure 1. Add a metal scavenger (e.g., QuadraPure™ or EDTA wash) if the product is persistently unstable.
Protocol B: In-Situ Protection
If the free amine is too unstable to isolate, trap it immediately.
Acylation: Add acetic anhydride or Boc-anhydride directly to the crude reaction mixture (if compatible) before workup.[1]
Acid Quench: Quench the reaction mixture with HCl in dioxane/ether to isolate the stable hydrochloride salt directly (see Module 2).
Module 2: Storage & Stability (The "Disappearing Product")
Issue: You synthesized the compound last week, but the white powder is now pink/brown.
The Solution: Protonation.
Protonating the amine lone pair removes its ability to donate electrons into the ring. This lowers the HOMO energy and drastically increases the oxidation potential, making the molecule air-stable.
Comparative Data: Stability of Forms
Form
Stability (Air/RT)
Solubility
Recommended Use
Free Base
Poor (< 24 hours for 4-AP)
Organic Solvents
Immediate reaction only
HCl Salt
Excellent (> 1 year)
Water, MeOH, DMSO
Long-term storage
TFA Salt
Good
DMSO, DMF
Purification byproduct
Sulfate
Very Good
Water
Industrial storage
Standard Operating Procedure: Hydrochloride Salt Formation
Dissolve: Dissolve the crude aminopyrazole in a minimal amount of dry EtOAc or Et2O (degassed).
Acidify: Dropwise add 4M HCl in Dioxane (1.1 equivalents) at 0°C under Argon.
Precipitate: The salt should precipitate immediately.[1] If it oils out, add a seed crystal or scratch the glass.
Filtration: Filter the solid rapidly. Wash with dry Et2O.[1]
Drying: Dry under high vacuum. Store in a desiccator.
Issue: You need to perform downstream chemistry, but the amine is reacting or oxidizing.
Select the protecting group based on the "Electronic Withdrawal" required to stabilize the ring.
Figure 2: Decision matrix for selecting protecting groups based on structural vulnerability.
Boc (tert-Butyloxycarbonyl): The standard.[1] Mildly electron-withdrawing.[1] Good for general handling.
Trifluoroacetyl: Strongly electron-withdrawing.[1] Excellent for extremely unstable 4-aminopyrazoles as it completely deactivates the ring.[1]
Phthalimide: Prevents N-oxide formation and blocks both protons on the amine.[1]
Frequently Asked Questions (FAQ)
Q: My 4-aminopyrazole turned purple on the filter paper. Is it ruined?A: Not necessarily. The color comes from azo-dimers (rubralazoles) which have high extinction coefficients.[1] Even 1% impurity can color the whole batch. Action: Re-dissolve in acid (HCl/MeOH), treat with activated charcoal, filter, and re-crystallize.
Q: Can I use antioxidants in my HPLC mobile phase?A: Yes. Aminopyrazoles will oxidize in the autosampler. Add 0.05% Ascorbic Acid or 0.1% Sodium Metabisulfite to the aqueous component of your mobile phase to prevent on-column degradation [1].
Q: Why is my Suzuki coupling failing with free-amino pyrazoles?A: Two reasons:
Catalyst Poisoning: The free amine coordinates to the Pd.
Oxidation: The high temperature (80-100°C) accelerates oxidative decomposition.[1]
Fix: Protect the amine (Boc) or use the HCl salt with an extra equivalent of base in the coupling reaction.
References
BenchChem Technical Support. (2025).[1][2] Preventing oxidation of aminophenol and aminopyrazole compounds.[1] Retrieved from
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (Standard reference for amine protection protocols).
Fichez, J., et al. (2009). Recent advances in aminopyrazoles synthesis and functionalization.[1][3][4] Arkivoc, (i), 334-368.[1] Retrieved from
Lamberth, C. (2023).[2] Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3715. Retrieved from
Zhang, Y., et al. (2012). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling. Journal of the American Chemical Society. (Mechanistic insight into radical cation formation).
Technical Support Center: Recrystallization of 1-methyl-4-phenyl-1H-pyrazol-3-amine
Welcome to the technical support guide for the purification of 1-methyl-4-phenyl-1H-pyrazol-3-amine (CAS: 30823-51-9)[1][2]. This resource is designed for researchers, scientists, and drug development professionals to pr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 1-methyl-4-phenyl-1H-pyrazol-3-amine (CAS: 30823-51-9)[1][2]. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the recrystallization of this pyrazole derivative. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the fundamental principles behind them, ensuring you can adapt and overcome challenges in your own laboratory setting.
The Principle of Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. It relies on the differential solubility of a substance in a hot versus a cold solvent[3][4]. An ideal recrystallization solvent will dissolve the target compound completely when hot (at or near its boiling point) but only sparingly when cold (at room temperature or in an ice bath)[3][4]. Impurities, on the other hand, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor during filtration)[5]. The formation of a crystal lattice is a highly selective process that tends to exclude foreign molecules, resulting in a significant increase in the purity of the final product[5].
Selecting a Suitable Solvent
While many publications mention the purification of pyrazole derivatives by recrystallization, the optimal solvent is highly dependent on the specific substitution pattern of the molecule[6][7]. For 1-methyl-4-phenyl-1H-pyrazol-3-amine, a systematic approach to solvent selection is recommended.
Q1: What are the characteristics of an ideal recrystallization solvent?
An ideal solvent should:
High Temperature Coefficient: Dissolve the solute completely at high temperatures but poorly at low temperatures to ensure good recovery[4].
Inertness: Not react chemically with the compound being purified.
Volatility: Have a relatively low boiling point to be easily removed from the purified crystals during drying[4].
Impurity Solubility: Either not dissolve impurities at all (so they can be filtered off hot) or dissolve them very well (so they remain in the cold mother liquor).
Safety: Be non-toxic, non-flammable, and inexpensive.
Q2: Which solvents should I screen for 1-methyl-4-phenyl-1H-pyrazol-3-amine?
Based on the structure (containing an aromatic phenyl ring, a pyrazole core, and a primary amine) and solvents used for similar pyrazole derivatives, the following are excellent starting points for screening.
Solvent
Boiling Point (°C)
Polarity
Rationale & Notes
Ethanol
78
Polar Protic
Commonly used for recrystallizing pyrazole and aromatic amine derivatives[7][8]. Good general-purpose solvent.
Methanol
65
Polar Protic
Similar to ethanol but more volatile. Has been used for dissolving pyrazole compounds[9].
Ethyl Acetate
77
Polar Aprotic
A moderately polar solvent, has been successfully used for pyrazole derivatives[10].
Isopropanol
82
Polar Protic
Less polar than ethanol, may offer different solubility characteristics.
Toluene
111
Nonpolar
May be suitable if the compound has low polarity. Use with caution due to higher boiling point.
Water
100
Very Polar
Unlikely to be a good single solvent due to the aromatic rings, but may be excellent as an anti-solvent in a mixed solvent system (e.g., Ethanol/Water).
Q3: How do I perform a small-scale solvent test?
Follow this protocol to efficiently screen potential solvents:
Place approximately 20-30 mg of your crude 1-methyl-4-phenyl-1H-pyrazol-3-amine into a small test tube.
Add the solvent dropwise at room temperature, swirling after each drop, until you have added about 0.5 mL. Observe if the solid dissolves completely. If it does, the compound is too soluble at room temperature, and this is not a good single solvent.
If the solid does not dissolve at room temperature, gently heat the test tube in a sand bath or water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-formed crystals.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization process in a question-and-answer format.
Q1: My compound has "oiled out" into a liquid instead of forming crystals. What went wrong and how can I fix it?
Cause: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid crystalline lattice[3]. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated with impurities, leading to melting point depression.
Solution:
Re-heat and Add More Solvent: Heat the solution back to boiling to redissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation point[11]. Allow it to cool more slowly.
Lower the Cooling Temperature: Try cooling the flask more slowly to give the molecules time to orient into a crystal lattice. A common mistake is cooling too rapidly.
Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or try a mixed-solvent system.
Q2: The solution has cooled, but no crystals have formed. What should I do?
Cause: The solution is likely supersaturated, meaning the solute concentration is higher than its normal saturation point, but crystallization has not been initiated[5].
Solution Workflow:
Caption: Troubleshooting workflow for inducing crystallization.
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic glass fragments can provide a surface for crystal nucleation to begin[3].
Add a Seed Crystal: If you have a small amount of the crude solid, add a tiny crystal to the solution. This provides a pre-formed template for crystal growth[11].
Increase Concentration: If the solution is not saturated enough, gently heat it to boil off a portion of the solvent and then allow it to cool again[11].
Cool to a Lower Temperature: For low-boiling solvents, using a Dry Ice-acetone bath can sometimes induce crystallization, but this should be done cautiously as it can cause the product to crash out rapidly, trapping impurities[3].
Q3: My final yield is very low. How can I improve recovery?
Cause: A low yield can result from several factors: using too much solvent, premature crystallization during a hot filtration, or incomplete crystallization upon cooling.
Solutions:
Use the Minimum Amount of Solvent: The most common error is adding too much solvent to dissolve the solid[5]. Use the minimum amount of boiling solvent necessary for complete dissolution.
Prevent Premature Crystallization: If performing a hot gravity filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing in the filter paper.
Ensure Complete Cooling: Allow sufficient time for the solution to cool, first to room temperature and then in an ice-water bath, to maximize the amount of product that crystallizes out of the mother liquor.
Minimize Rinsing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using too much or warm solvent will redissolve some of your product[5].
Q4: The recrystallized product is still colored, but it should be a white or off-white solid. How do I remove colored impurities?
Cause: Highly polar, colored impurities are often present in the crude product.
Solution:
Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a very small amount (1-2% of the solute's weight) of activated charcoal to the solution.
Boil Briefly: Keep the solution at a boil for a few minutes. The charcoal has a high surface area and will adsorb the colored impurities[12].
Perform Hot Gravity Filtration: Remove the charcoal from the hot solution using fluted filter paper in a pre-heated funnel[4]. Never add charcoal to a boiling solution as it can cause violent bumping. Let it cool slightly before adding.
Proceed with Cooling: Allow the now-decolorized filtrate to cool and crystallize as usual.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol assumes a suitable solvent has been identified (e.g., Ethanol).
Dissolution: Place the crude 1-methyl-4-phenyl-1H-pyrazol-3-amine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.
(Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor[5].
Drying: Allow the crystals to dry completely, either by drawing air through the funnel for an extended period or by transferring them to a watch glass for air drying[4]. Determine the melting point and yield of the purified product.
References
International Journal of Trend in Scientific Research and Development. (2022, July 15). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link]
Google Patents. (2009).
Indian Journal of Chemistry (IJC). (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. [Link]
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]
University of California, Irvine. Recrystallization. [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
Technical Support Center: Stability and Handling of 1-methyl-4-phenyl-1H-pyrazol-3-amine in Acidic Media
Welcome to the technical support guide for 1-methyl-4-phenyl-1H-pyrazol-3-amine. This document is designed for researchers, chemists, and drug development professionals who may encounter questions regarding the stability...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 1-methyl-4-phenyl-1H-pyrazol-3-amine. This document is designed for researchers, chemists, and drug development professionals who may encounter questions regarding the stability and handling of this compound under acidic experimental conditions. Our goal is to provide clear, actionable guidance rooted in fundamental chemical principles to ensure the success and integrity of your work.
Section 1: Frequently Asked Questions (FAQs) - Core Chemical Principles
This section addresses the most common foundational questions about the behavior of 1-methyl-4-phenyl-1H-pyrazol-3-amine in acidic environments.
Q1: What is the primary chemical event when 1-methyl-4-phenyl-1H-pyrazol-3-amine is introduced to an acidic solution?
A: The primary and most immediate event is the protonation of the most basic site on the molecule. For this compound, that site is the exocyclic 3-amino group (-NH₂). This acid-base reaction forms the corresponding ammonium salt, 1-methyl-4-phenyl-1H-pyrazol-3-aminium. This transformation from a neutral free base to a charged salt is the root cause of most handling observations in acidic media. Pyrazole itself can react with both acids and bases[1].
Q2: Why is the 3-amino group protonated instead of the nitrogen atoms in the pyrazole ring?
A: This is a crucial question of regioselectivity governed by electron availability. The pyrazole ring is an aromatic system.[1] The lone pair of electrons on the N2 nitrogen is integral to the 6π electron aromatic system, making it significantly less available for protonation (i.e., less basic). The N1 nitrogen is already substituted with a methyl group. In contrast, the lone pair on the exocyclic 3-amino nitrogen is not involved in the ring's aromaticity and is therefore the most available to act as a Lewis base and accept a proton. This is a common characteristic among aminopyrazole derivatives.[2]
Q3: How does lowering the pH affect the solubility of 1-methyl-4-phenyl-1H-pyrazol-3-amine?
A: The solubility dramatically increases as the pH is lowered. The neutral "free base" form is typically soluble in organic solvents but has limited solubility in aqueous media. Upon protonation in an acidic solution, it forms an ionic salt. This charged species is significantly more polar and readily dissolves in aqueous or protic solvents. This is a standard technique used to handle and purify basic compounds.
Q4: Is the pyrazole ring core susceptible to degradation or cleavage under acidic conditions?
A: The pyrazole ring is generally robust and stable under a wide range of acidic conditions due to its aromatic character.[1][3] Standard experimental procedures using common mineral or organic acids (e.g., HCl, H₂SO₄, TFA, acetic acid) at room temperature or moderate heat are unlikely to cause cleavage of the pyrazole core. For instance, related pyrazole derivatives have been shown to withstand hydrolysis with 6 N aqueous hydrochloric acid.[4] Degradation would only become a concern under exceptionally harsh conditions, such as prolonged heating in highly concentrated, strong acids.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Issue: My compound "disappeared" after I acidified the reaction mixture. I can't see it on TLC and it won't extract into my organic solvent.
Underlying Cause: Your compound has not disappeared; it has been protonated. The resulting ammonium salt is now highly soluble in the aqueous acidic layer and insoluble in common nonpolar organic solvents like ethyl acetate or dichloromethane. On a standard silica TLC plate, this charged species will likely remain at the baseline (Rf ≈ 0).
Solution Protocol:
Take your biphasic mixture (aqueous acid and organic solvent).
Carefully add a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a 1M sodium hydroxide (NaOH) solution, dropwise with stirring. Monitor the pH of the aqueous layer using pH paper or a meter.
Continue adding the base until the aqueous layer is neutral or slightly basic (pH 8-9). You may see a precipitate form as the neutral compound crashes out of the aqueous solution.
Thoroughly extract the now-neutralized aqueous layer with your organic solvent of choice (e.g., ethyl acetate, 3x volumes). The neutral, deprotonated compound will now readily partition into the organic layer.
Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to recover your compound.
Issue: I'm running a reaction in a strong acid, and I'm observing the formation of multiple unknown byproducts.
Underlying Cause: While the pyrazole core is stable, the overall molecule can still undergo other reactions under forcing acidic conditions. The protonated 3-amino group (-NH₃⁺) is strongly deactivating, but the 4-phenyl substituent can be susceptible to electrophilic attack (e.g., sulfonation if using hot, concentrated H₂SO₄).
Troubleshooting Steps:
Re-evaluate the need for harsh conditions. Can a milder acid accomplish the desired transformation?
Lower the reaction temperature. Many side reactions have higher activation energies than the desired reaction.
Consider an alternative acid. A non-nucleophilic acid or an organic acid might prevent specific side reactions. See the table below for a comparison.
Acid
Type
Common Use / Comment
Potential Issues
HCl
Strong, Nucleophilic
General purpose, salt formation.
Chloride can act as a nucleophile in some cases.
H₂SO₄
Strong, Dehydrating
Dehydrations, catalysis.
Strong oxidant and sulfonating agent at high temp/conc.
TFA
Strong, Organic
Boc-deprotection, peptide chemistry.
Volatile and corrosive. Generally clean for acid catalysis.
Acetic Acid
Weak, Organic
Solvent, mild catalyst.
Slower reaction rates. Can participate in reactions.
Issue: My NMR spectrum looks unusual or "broad" after dissolving the sample in deuterated chloroform (CDCl₃) with a drop of acid.
Underlying Cause: You are likely observing a dynamic equilibrium. If there is a substoichiometric amount of acid, the sample will contain a mixture of the neutral free base and the protonated ammonium salt. The rapid exchange of the proton on the NMR timescale can lead to broadening of the N-H and adjacent C-H signals.
Solution:
For a clean spectrum of the free base: Ensure your CDCl₃ is free of acidic impurities. You can pass it through a small plug of basic alumina before use or add a small amount of K₂CO₃ to the NMR tube.
For a clean spectrum of the protonated salt: Use a solvent like DMSO-d₆ or D₂O and add a full equivalent or excess of a strong acid like DCl or TFA-d. This will push the equilibrium entirely to the protonated form, resulting in sharp signals.
Section 3: Visualization of Chemical Behavior
Visual aids to better understand the processes described.
Protonation Equilibrium
The fundamental acid-base reaction of 1-methyl-4-phenyl-1H-pyrazol-3-amine.
Caption: Acid-base equilibrium of the target compound.
Troubleshooting Workflow: Compound Recovery from Acid
A logical workflow for recovering a protonated basic compound from an acidic solution.
Caption: Step-by-step workflow for compound recovery.
References
Stumpf, A., et al. (2022). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Synthesis, 54(19), 4235-4243. Available at: [Link]
Fichez, J., Busca, P., & Prestat, G. (2017). Recent advances in aminopyrazoles synthesis and functionalization. Organic & Biomolecular Chemistry, 15(34), 7048-7065. Available at: [Link]
Abdel-Wahab, B. F., et al. (2012). Recent developments in aminopyrazole chemistry. ARKIVOC, 2012(i), 295-352. Available at: [Link]
Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 652. Available at: [Link]
Plescia, S., et al. (1978). N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide. Acta Crystallographica Section B, B34, 3471-3473. Available at: [Link]
Wikipedia contributors. (2024). Pyrrole. Wikipedia, The Free Encyclopedia. Available at: [Link]
HETEROCYCLES. (2020). Synthesis of 4-Aroyl-5-Arylpyrazoles and 4-Aroyl-3-Arylpyrazoles via the Reaction of Enaminodiketones with Substituted Hydrazine. HETEROCYCLES, 100(1), 25. Available at: [Link]
Technical Guide: 1H NMR Characterization of 1-Methyl-4-phenyl-1H-pyrazol-3-amine
Executive Summary This guide provides a rigorous technical analysis of the 1H NMR spectral characteristics of 1-methyl-4-phenyl-1H-pyrazol-3-amine (CAS: 30823-51-9).[1][2] As a critical scaffold in the development of p38...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous technical analysis of the 1H NMR spectral characteristics of 1-methyl-4-phenyl-1H-pyrazol-3-amine (CAS: 30823-51-9).[1][2] As a critical scaffold in the development of p38 MAPK and PI3K inhibitors, the precise structural elucidation of this molecule is paramount.
The synthesis of aminopyrazoles often yields regioisomeric mixtures (3-amino vs. 5-amino).[1] This guide focuses on the definitive identification of the 3-amino-1-methyl regioisomer, distinguishing it from its 5-amino analog and its synthetic precursor, 4-bromo-1-methyl-1H-pyrazol-3-amine .[1]
Chemical Identity & Structural Context
The target molecule consists of a pyrazole core substituted with a methyl group at N1, an amine at C3, and a phenyl ring at C4.
Property
Detail
IUPAC Name
1-Methyl-4-phenyl-1H-pyrazol-3-amine
CAS Number
30823-51-9
Molecular Formula
C₁₀H₁₁N₃
Molecular Weight
173.22 g/mol
Key Functional Groups
Primary Amine (C3), N-Methyl (N1), Phenyl (C4)
Structural Challenges
During synthesis (typically via Suzuki coupling of the 4-bromo precursor or condensation of nitriles), two common impurities arise:
Regioisomer: 5-amino-1-methyl-4-phenylpyrazole (formed if methylation selectivity is poor).[1]
The following data compares the target molecule with its primary "alternatives" (isomer and precursor). Chemical shifts are reported in DMSO-d₆ at 400 MHz.[1]
Table 1: Chemical Shift Comparison (δ ppm)
Proton Assignment
Target: 3-Amine (1-Me-4-Ph)
Isomer: 5-Amine (1-Me-4-Ph)
Precursor: 4-Bromo (1-Me-3-NH₂)
Differentiation Logic
N-CH₃ (Singlet)
3.70 – 3.75
3.55 – 3.65
3.60 – 3.70
The 3-amino isomer typically places the N-Me slightly downfield due to the adjacent lone pair dynamics and lack of steric crowding from the phenyl group.[1]
Pyrazolic CH (Singlet)
7.70 – 7.85 (H-5)
7.45 – 7.60 (H-3)
7.40 – 7.50 (H-5)
CRITICAL: H-5 in the target is deshielded by the adjacent N1 and the C4-phenyl ring current.[1]
-NH₂ (Broad Singlet)
4.50 – 5.20
5.00 – 5.50
4.80 – 5.10
Exchangeable with D₂O.[1] Position varies with concentration/solvent.[2]
Phenyl (Multiplet)
7.20 – 7.50
7.20 – 7.50
Absent
Appearance of aromatic multiplets confirms successful Suzuki coupling.
Mechanism of Assignment[3]
H-5 Singlet: In the target (3-amine), the remaining pyrazole proton is at position 5.[2] It appears as a sharp singlet. Its shift is distinct from the H-3 proton of the 5-amino isomer.[1]
NOE (Nuclear Overhauser Effect): This is the definitive method for structural proof.
Target (3-amine): Irradiation of the N-Me signal (3.7 ppm) results in a strong NOE enhancement of the H-5 singlet (~7.8 ppm) because they are spatially adjacent.[1]
Isomer (5-amine): Irradiation of the N-Me signal results in NO enhancement of the aromatic CH (H-3), as they are separated by the C4-phenyl and C5-amine groups.[1] Instead, NOE may be observed to the -NH₂ protons.
Experimental Protocols
Protocol A: Synthesis via Suzuki Coupling
This pathway ensures high regioselectivity for the 3-amine by starting with the pre-formed 3-amino-pyrazole core.[1]
This diagram outlines the logical flow from synthesis to definitive structural confirmation.
Caption: Workflow for the synthesis and NMR-based discrimination of the target aminopyrazole.
Figure 2: NOE Correlation Logic
Visualizing the spatial relationships that define the regiochemistry.
Caption: In the target molecule, the N-Methyl group is spatially proximal to H-5, creating a diagnostic NOE signal.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70801: 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]
Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Aminopyrazoles and Their Mass Spectrometric Analysis Aminopyrazoles are a class of nitrogen-containing heterocyclic compou...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aminopyrazoles and Their Mass Spectrometric Analysis
Aminopyrazoles are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point in drug discovery and development.[1][2] The precise substitution pattern of the amino group on the pyrazole ring (positions 3, 4, or 5) profoundly influences the molecule's chemical properties and biological activity, making the unambiguous identification of isomers a critical analytical challenge.
Mass spectrometry (MS) is an indispensable tool for the structural characterization of organic molecules. By analyzing the mass-to-charge ratio of a molecule and its fragments, MS provides valuable information about its elemental composition and structure. Understanding the fragmentation patterns of aminopyrazoles is crucial for their identification in complex matrices, for quality control in synthesis, and for metabolism studies. This guide will compare and contrast the fragmentation behavior of 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole under various ionization techniques, providing a framework for their differentiation.
Fundamental Fragmentation Pathways of the Pyrazole Ring
The fragmentation of the pyrazole ring itself is characterized by two primary pathways, primarily studied under electron ionization (EI) conditions. These foundational pathways are often influenced by the nature and position of substituents.
Loss of Hydrogen Cyanide (HCN): A hallmark of pyrazole fragmentation is the expulsion of a molecule of HCN (27 Da). This occurs from the molecular ion ([M]•+) or the [M-H]+ ion.
Loss of Dinitrogen (N₂): The second key fragmentation process involves the loss of a neutral nitrogen molecule (N₂) from the [M-H]+ ion.
The presence and relative abundance of the resulting fragment ions provide a fingerprint for the pyrazole core. The substitution on the ring, in this case with an amino group, can significantly alter the prevalence of these and other fragmentation channels.
Comparative Fragmentation Analysis of Aminopyrazole Isomers
The position of the amino group on the pyrazole ring has a distinct impact on the fragmentation pattern, particularly under electron ionization. This section compares the EI mass spectra of 3-aminopyrazole, with inferences made for the other isomers based on established fragmentation principles.
Electron Ionization (EI) Fragmentation
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides detailed structural information.
3-Aminopyrazole:
The EI mass spectrum of 3-aminopyrazole, available from the NIST WebBook, serves as our primary reference.[3][4] The key fragments and their proposed structures are outlined below.
m/z
Proposed Fragment
Fragmentation Pathway
83
[M]•+
Molecular Ion
56
[M - HCN]•+
Loss of hydrogen cyanide
55
[M - N₂]•+
Loss of dinitrogen
41
[C₂H₃N]•+
Further fragmentation
28
[N₂]•+ or [C₂H₄]•+
Characteristic small fragments
The fragmentation of 3-aminopyrazole likely proceeds through initial cleavage of the pyrazole ring, with the amino group influencing the stability of the resulting fragment ions.
Diagram of Proposed EI Fragmentation of 3-Aminopyrazole:
Caption: Proposed EI fragmentation pathways for 3-aminopyrazole.
4-Aminopyrazole and 5-Aminopyrazole (Predicted Patterns):
4-Aminopyrazole: The amino group at the 4-position may influence the initial ring opening differently. The loss of HCN and N₂ is still expected, but the relative intensities of the resulting fragments may vary compared to the 3-amino isomer.
5-Aminopyrazole: Similar to 3-aminopyrazole, the amino group is adjacent to the ring nitrogens. Its fragmentation pattern is anticipated to be more similar to the 3-amino isomer than the 4-amino isomer.
A comparative analysis of the experimental spectra, once available, would be crucial for definitive differentiation.
Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS)
Electrospray ionization is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[5] This is advantageous for determining the molecular weight of the analyte. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the protonated molecule is isolated and then fragmented through collision-induced dissociation (CID).
Expected ESI-MS/MS Fragmentation of Aminopyrazoles:
In the positive ion mode, aminopyrazoles are expected to readily form [M+H]⁺ ions due to the basicity of the amino group and the ring nitrogens. The fragmentation of these protonated molecules in MS/MS will likely involve:
Loss of Ammonia (NH₃): A common fragmentation pathway for protonated amines is the neutral loss of ammonia.
Loss of HCN and N₂: Similar to EI, the characteristic losses from the pyrazole ring are also expected in ESI-MS/MS, although the mechanisms may differ for even-electron species.
Comparative ESI-MS/MS Analysis:
The position of the amino group will influence the protonation site and the subsequent fragmentation pathways.
3- and 5-Aminopyrazole: Protonation could occur on the amino group or one of the ring nitrogens. The proximity of the amino group to the ring nitrogens may facilitate specific rearrangement reactions leading to characteristic fragment ions.
4-Aminopyrazole: With the amino group at the 4-position, the electronic effects on the ring will be different, potentially leading to a distinct set of fragment ions upon CID.
A systematic ESI-MS/MS study of the three isomers would be highly valuable for developing a definitive method for their differentiation. Both positive and negative ion modes should be explored, as deprotonated molecules ([M-H]⁻) in the negative ion mode can provide complementary fragmentation information.
Diagram of a Generic ESI-MS/MS Workflow:
Caption: A simplified workflow for tandem mass spectrometry (MS/MS) analysis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the analysis of aminopyrazoles by GC-MS and LC-MS/MS. These protocols are designed to be self-validating and are based on established analytical practices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like the parent aminopyrazoles.
4.1.1. Sample Preparation:
Dissolution: Accurately weigh approximately 1 mg of the aminopyrazole sample and dissolve it in 1 mL of a volatile organic solvent such as methanol or acetonitrile.
Dilution: Prepare a working solution of approximately 10 µg/mL by diluting the stock solution with the same solvent.
Filtration: Filter the working solution through a 0.22 µm syringe filter into a 2 mL autosampler vial.
4.1.2. GC-MS Instrumentation and Parameters:
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature: 250 °C
Injection Volume: 1 µL (splitless mode)
Oven Temperature Program:
Initial temperature: 80 °C, hold for 2 minutes
Ramp: 10 °C/min to 280 °C
Hold: 5 minutes at 280 °C
Carrier Gas: Helium at a constant flow rate of 1 mL/min
MS Source Temperature: 230 °C
MS Quadrupole Temperature: 150 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Scan Range: m/z 20-200
4.1.3. Data Analysis:
Identify the molecular ion peak.
Analyze the fragmentation pattern and compare it to reference spectra (e.g., NIST library) and the fragmentation pathways discussed in this guide.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is ideal for the analysis of less volatile aminopyrazole derivatives or for the analysis of aminopyrazoles in complex biological matrices.
4.2.1. Sample Preparation:
Dissolution: Prepare a stock solution of the aminopyrazole sample at 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1-1000 ng/mL).
Matrix Samples (if applicable): For analysis in biological matrices (e.g., plasma), perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be diluted and injected.
4.2.2. LC-MS/MS Instrumentation and Parameters:
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient:
0-1 min: 5% B
1-5 min: 5% to 95% B
5-6 min: 95% B
6-6.1 min: 95% to 5% B
6.1-8 min: 5% B
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 5 µL
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage: 4000 V
Gas Temperature: 325 °C
Gas Flow: 8 L/min
Nebulizer Pressure: 35 psi
MS/MS Transitions:
Precursor Ion: [M+H]⁺ for each aminopyrazole isomer
Product Ions: Determine the most abundant and specific fragment ions for each isomer by performing a product ion scan. Use at least two transitions for each analyte for confident quantification (one for quantification, one for qualification).
4.2.3. Data Analysis:
Develop a multiple reaction monitoring (MRM) method using the optimized transitions.
Quantify the aminopyrazole isomers using the calibration curve generated from the working standards.
Confirm the identity of the analytes by comparing their retention times and the ratio of the two MRM transitions to those of the authentic standards.
Conclusion and Future Perspectives
The mass spectrometric fragmentation of aminopyrazoles is governed by the fundamental cleavage pathways of the pyrazole ring, significantly influenced by the position of the amino substituent. Electron ionization provides detailed structural information through extensive fragmentation, while electrospray ionization coupled with tandem mass spectrometry offers high sensitivity and selectivity, particularly for the analysis of these compounds in complex mixtures.
While this guide provides a comprehensive overview based on available data and established principles, further experimental work is needed to build a complete and validated library of fragmentation patterns for all aminopyrazole isomers under a variety of ionization conditions. High-resolution mass spectrometry (HRMS) would be particularly valuable for confirming the elemental composition of fragment ions and for elucidating complex fragmentation mechanisms. The protocols provided herein offer a robust starting point for researchers to perform their own comparative studies and to develop validated analytical methods for these important compounds.
References
National Institute of Standards and Technology (NIST). (n.d.). 3-Aminopyrazole. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
National Institute of Standards and Technology (NIST). (n.d.). IR Spectrum for 3-Aminopyrazole. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
Frizzo, C. P., Hennemann, B. L., Kuhn, B., Bonacorso, H. G., & Zanatta, N. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3855.
National Institute of Standards and Technology (NIST). (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
National Institute of Standards and Technology (NIST). (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
National Institute of Standards and Technology (NIST). (n.d.). 5-Amino-1-methyl-3-phenylpyrazole. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved February 15, 2026, from [Link]
Gabelica, V., De Pauw, E., & Rosu, F. (2007). Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. Journal of the American Society for Mass Spectrometry, 18(5), 899–907.
NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved February 15, 2026, from [Link]
Kachave, R. N., Kale, M., & Wagh, R. D. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. The Open Analytical Chemistry Journal, 8, 7-11.
Kertesz, V., & Van Berkel, G. J. (2010).
Hossain, M. A. (2017). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of Analytical & Pharmaceutical Research, 6(4), 00187.
Brodbelt, J. S. (2020). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry, 92(10), 6818–6826.
Remidicherla, S. S., Chakravarthi, G., & Malothu, N. (2024). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API.
Organomation Associates, Inc. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved February 15, 2026, from [Link]
Scion Instruments. (n.d.). Sample preparation GC-MS. Retrieved February 15, 2026, from [Link]
El-Faham, A., & El-Sayed, W. A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Saudi Chemical Society, 22(8), 957-975.
Al-Zahrani, F. M. (2020). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 25(23), 5693.
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved February 15, 2026, from [Link]
Jia, Q., et al. (2017). Analysis of Tobacco Glycosides by LC-ESI-LIT/MSn and ESI-Orbitrap-MS. Journal of the Brazilian Chemical Society, 28(4), 629-638.
Asghar, M., et al. (2021). An efficient HILIC-MS/MS method for the trace level determination of three potential genotoxic impurities in aripiprazole active drug substance. Journal of Pharmaceutical and Biomedical Analysis, 198, 113998.
UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Retrieved February 15, 2026, from [Link]
ChemRxiv. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv.
Comparative Guide: FTIR Spectral Analysis of Primary Amines in Pyrazole Rings
Executive Summary The analysis of primary amines attached to pyrazole rings (e.g., 3-aminopyrazole) presents unique spectroscopic challenges compared to standard aliphatic or phenyl amines. The pyrazole ring's tautomeric...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The analysis of primary amines attached to pyrazole rings (e.g., 3-aminopyrazole) presents unique spectroscopic challenges compared to standard aliphatic or phenyl amines. The pyrazole ring's tautomeric nature and its capacity for dual hydrogen bonding (donor/acceptor) create a complex vibrational landscape.
This guide compares the two dominant acquisition modalities—Diamond ATR (Attenuated Total Reflectance) versus Transmission KBr Pellets —specifically for this moiety. While KBr remains the resolution gold standard for resolving fine hydrogen-bonding networks, Diamond ATR is recommended as the primary workflow for high-throughput pharmaceutical screening due to its reproducibility and lack of moisture interference.
Part 1: The Spectroscopic Landscape
The Moiety of Interest: 3-Aminopyrazole
In drug discovery (particularly kinase inhibitors like Ruxolitinib or Crizotinib), the aminopyrazole motif is a critical bioisostere. Unlike a simple aniline, the aminopyrazole system involves:
Tautomeric Equilibrium: Rapid proton exchange between N1 and N2.
Cooperative H-Bonding: The exocyclic amine (-NH₂) acts as a donor, while the ring nitrogen (N2) acts as an acceptor, often leading to dimer/trimer formation that dramatically shifts spectral bands.
Decision Matrix: Method Selection
The following workflow illustrates the logical pathway for selecting the appropriate acquisition mode based on sample constraints.
Figure 1: Decision matrix for selecting FTIR acquisition mode. Diamond ATR is favored for hygroscopic samples common in pyrazole synthesis.
Part 2: Comparative Analysis (ATR vs. KBr)
This section objectively compares the performance of Single-Reflection Diamond ATR against the traditional KBr Pellet method for aminopyrazole analysis.
KBr Wins: Higher sensitivity for trace impurities.
Moisture Artifacts
Negligible
High (Hygroscopic KBr)
ATR Wins: Critical for amines which H-bond with water.
Band Resolution
Good (4 cm⁻¹)
Excellent (Can resolve <2 cm⁻¹)
KBr Wins: Better for splitting Fermi resonances in N-H regions.
Spectral Range
Cutoff ~400 cm⁻¹ (Diamond absorption)
4000 - 400 cm⁻¹
KBr Wins: Full access to lattice vibrations (fingerprint).
Expert Insight: The "Pressure" Variable
In aminopyrazoles, the N-H stretching region (3500–3100 cm⁻¹) is highly sensitive to crystal packing.
In KBr: The high pressure (8–10 tons) used to form the pellet can force the aminopyrazole into a metastable amorphous state, broadening the N-H peaks and merging the symmetric/asymmetric splitting [1].
In ATR: The clamp pressure is localized. While it ensures contact, it rarely alters the bulk crystal structure, providing a more "native" spectrum of the polymorph.
Part 3: Spectral Fingerprinting (Band Assignment)
Correctly assigning the primary amine on a pyrazole ring requires distinguishing it from ring vibrations and understanding the "Red Shift" caused by hydrogen bonding.
The "Aminopyrazole Shift"
Unlike aniline, where N-H bands are distinct at ~3440/3360 cm⁻¹, aminopyrazoles often show a bathochromic (red) shift and broadening due to the formation of cyclic dimers (N-H···N).
Scans: 32 (Screening) or 64 (Publication quality).
Correction: Apply "ATR Correction" (Kubelka-Munk) in software to adjust for penetration depth differences at high wavenumbers.
Data Processing:
Baseline correct (Rubberband method, 64 points).
Normalize to the C=N ring stretch at ~1590 cm⁻¹ (internal standard for pyrazoles).
Part 5: Troubleshooting & Artifacts
The "Water Mask"
Aminopyrazoles are often hygroscopic. If using KBr, a broad mound at 3400 cm⁻¹ will obscure the N-H doublet.
Solution: Dry KBr powder at 110°C overnight. Use ATR to bypass this entirely.
Polymorphic Confusion
If the spectrum shows split peaks in the fingerprint region (1500–500 cm⁻¹) that do not match the reference standard, you likely have a different polymorph or a salt form (e.g., HCl salt).
Validation: Salt formation usually shifts the C-N stretch (1290 cm⁻¹) significantly due to protonation of the ring nitrogen [4].
References
KinTek Press. (2024). What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?
Connect Journals. (2024). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial Activities.[3] (Citing C=N stretch at 1589 cm⁻¹).[7]
UCLA Chemistry. (2024). IR Absorption Table: Characteristic Absorptions. (Citing C-N stretch for aromatic amines).
National Institute of Standards and Technology (NIST). (2024). 3-Aminopyrazole IR Spectrum.[1][7][8]
Rocky Mountain Labs. (2023). Difference between Primary, Secondary and Tertiary Amines Via FTIR.[2][4]
Technical Guide: HPLC Separation of 1-Methyl-4-phenyl-1H-pyrazol-3-amine from Synthetic Impurities
Executive Summary & Compound Profile The precise quantification of 1-methyl-4-phenyl-1H-pyrazol-3-amine (CAS: 30823-51-9) is a critical quality attribute in the synthesis of pyrazole-based kinase inhibitors and GPCR liga...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
The precise quantification of 1-methyl-4-phenyl-1H-pyrazol-3-amine (CAS: 30823-51-9) is a critical quality attribute in the synthesis of pyrazole-based kinase inhibitors and GPCR ligands.[1] The primary analytical challenge lies in separating the target 3-amine from its regioisomer (5-amine) and unreacted starting materials.[1]
This guide moves beyond generic protocols, providing a self-validating HPLC methodology designed to resolve the "Critical Pair"—the target 3-amine and its sterically hindered 5-amine counterpart—while simultaneously eluting non-polar nitrile precursors.[1]
Compound Identification
Property
Target Compound
Critical Impurity (Regioisomer)
Name
1-Methyl-4-phenyl-1H-pyrazol-3-amine
1-Methyl-4-phenyl-1H-pyrazol-5-amine
Structure
Pyrazole ring, N1-Methyl, C4-Phenyl, C3-Amine
Pyrazole ring, N1-Methyl, C4-Phenyl, C5-Amine
Polarity (LogP)
~1.9
~1.9 (High similarity)
Basicity
Weak base (Amine/Amidine character)
Weak base (Sterically hindered)
Origin
Main Product
Kinetic/Thermodynamic byproduct
Synthesis & Impurity Origin Analysis
Understanding the synthesis is prerequisite to predicting retention behavior. The most common route involves the condensation of benzoylacetonitrile (or its derivatives) with methylhydrazine . This reaction is notorious for poor regioselectivity, often yielding a mixture of the 3-amine (Target) and 5-amine (Impurity).[1]
Mechanistic Pathway Diagram
The following diagram illustrates the competitive pathways leading to the target and its impurities.
Figure 1: Competitive cyclization pathways. Path A and Path B are determined by solvent polarity and temperature, often necessitating HPLC separation of the resulting isomers.
Validated HPLC Methodology
The separation of 3-amino and 5-amino pyrazoles is difficult on standard C18 columns due to their identical mass and similar hydrophobicity.[1] The 5-amine isomer, however, possesses a distinct 3D conformation where the amino group is flanked by the N-methyl and phenyl groups, creating a "shielded" environment that slightly increases its retention time compared to the more accessible 3-amine.
Chromatographic Conditions (The "Self-Validating" System)
This protocol uses a Low pH / High Strength buffer system.[1] The low pH (TFA) ensures both amines are fully protonated, improving peak shape and exploiting subtle pKa differences.
Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
Why: These columns resist dewetting and provide excellent peak symmetry for basic amines.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).
Resolution (Rs) between Peak 2 and 3: Must be > 1.5.
Troubleshooting: If Rs < 1.5, lower the gradient slope (e.g., 5-40% B over 20 min) or switch to a Phenyl-Hexyl column, which offers orthogonal selectivity based on pi-pi interactions with the phenyl ring.
Method Development Decision Tree
Use this workflow to optimize the separation if your specific matrix (e.g., crude reaction mixture) presents unique interference.
Figure 2: Optimization workflow for resolving pyrazole regioisomers.
References
PubChem Compound Summary. 1-Methyl-4-phenyl-1H-pyrazole. National Center for Biotechnology Information.[1]
[Link]
National Institute of Standards and Technology (NIST). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Data.
[Link][1]
Comparative Guide: 1-Methyl vs. 1-Phenyl Pyrazole Amines in Bioactivity & Drug Design
The following technical guide provides an objective, data-driven comparison of 1-methyl and 1-phenyl pyrazole amines, focusing on their application in drug discovery. [1] Executive Summary In medicinal chemistry, the sub...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an objective, data-driven comparison of 1-methyl and 1-phenyl pyrazole amines, focusing on their application in drug discovery.
[1]
Executive Summary
In medicinal chemistry, the substitution at the N1 position of the pyrazole scaffold—specifically the choice between a methyl group and a phenyl ring—acts as a critical "molecular switch" that dictates potency, selectivity, and physicochemical behavior.
1-Phenyl Pyrazoles: Generally offer superior potency for targets requiring hydrophobic pocket occupation (e.g., p38 MAPK, COX-2, CB1).[1] The phenyl ring provides essential
- stacking interactions and rigid geometry but significantly increases lipophilicity (LogP) and metabolic liability (hydroxylation).[1]
1-Methyl Pyrazoles: Offer improved solubility and metabolic stability (though subject to N-demethylation).[1] They are often used when the N1 position faces solvent or a small steric gate, but frequently suffer from reduced binding affinity in deep hydrophobic pockets compared to their phenyl analogues.
Verdict: Switch to 1-Phenyl for maximizing ligand efficiency in hydrophobic binding sites.[1] Retain 1-Methyl for fragment-based screening or when optimizing for lower molecular weight and higher fraction unbound (
Phenyl increases permeability but risks poor solubility.[1]
Electronic Effect
Electron-donating (+I)
Electron-withdrawing (-I, -M)
Phenyl reduces the basicity of the pyrazole ring nitrogens.[1]
Steric Footprint
Small, compact
Bulky, rigid, planar
Phenyl requires a distinct hydrophobic pocket (selectivity filter).
Metabolic Soft Spot
N-Demethylation
Phenyl hydroxylation
Phenyl analogues often require blocking groups (e.g., F, Cl) to prevent rapid clearance.[1]
Case Study 1: p38 MAPK Inhibition (Potency Driver)
Context: The development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors for anti-inflammatory therapy provides the most definitive quantitative comparison between these two analogues.
The "Molecular Switch" Experiment
In the optimization of urea-based p38 inhibitors, researchers compared a lead compound containing an N1-methyl group against its N1-phenyl analogue.[1]
Experimental Data:
| Compound ID | N1-Substituent |
Mechanistic Insight:
The 40-fold increase in potency is driven by the "Gatekeeper" interaction . The N1-phenyl ring penetrates a deep hydrophobic pocket adjacent to the ATP binding site (the "selectivity pocket"), engaging in hydrophobic Van der Waals interactions with residues like Phe169 and Thr106 . The N1-methyl group is too short to reach this pocket, leaving the hydrophobic region unoccupied and resulting in a significant energy penalty.
Pathway Visualization: Mechanism of Action
Caption: Decision logic for N1-substitution in p38 MAPK inhibitors. The phenyl group is essential for accessing the deep hydrophobic specificity pocket.
Case Study 2: COX-2 Selectivity (Scaffold Geometry)
Context: Celecoxib, a selective COX-2 inhibitor, utilizes a 1-phenyl pyrazole scaffold.[1] The N1-phenyl group is not just a hydrophobic filler but a structural vector .[1]
Role of 1-Phenyl: The phenyl ring at N1 serves as a rigid linker that positions a sulfonamide (or sulfonyl) group into the COX-2 secondary side pocket (Arg513/His90).[1]
Failure of 1-Methyl: Replacing the N1-phenyl with a methyl group abolishes this geometry.[1] A methyl group cannot support the sulfonamide pharmacophore required for COX-2 selectivity, rendering the molecule inactive or non-selective (COX-1/COX-2 equipotent).[1]
-ketonitrile in absolute ethanol (0.5 M concentration).
Addition: Add 1.1 eq of Phenylhydrazine dropwise at room temperature.
Cyclization: Add catalytic glacial acetic acid (0.1 eq). Heat the mixture to reflux (78°C) for 3–6 hours.
Critical Check: Monitor by TLC.[1] The formation of the imine intermediate is fast; cyclization is the rate-limiting step.
Isolation: Cool to 0°C. The 5-amino-1-phenylpyrazole typically precipitates as a solid.[1] Filter and wash with cold ethanol.[1]
Validation: Confirm regiochemistry via NOE (Nuclear Overhauser Effect) NMR. Irradiating the N-Phenyl protons should show enhancement of the C5-Amino protons or C4-H, confirming proximity.[1]
Protocol B: In Vitro Kinase Inhibition Assay (p38 MAPK)
Caption: Synthetic workflow for accessing 1-methyl vs 1-phenyl pyrazole amines from common precursors.
References
Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994–3008. Link
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347–1365. Link
Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. Link
Laufer, S. A., et al. (2008). "From Imidazoles to Pyrimidines: New Inhibitors of p38 MAP Kinase."[1] Current Topics in Medicinal Chemistry, 8(16), 1438–1451.
This guide objectively compares the crystal structure and solid-state performance of 3-amino-1-methyl-4-phenylpyrazole against its critical regioisomers (specifically the 5-phenyl and 5-amino analogs). A Technical Guide...
Author: BenchChem Technical Support Team. Date: February 2026
This guide objectively compares the crystal structure and solid-state performance of 3-amino-1-methyl-4-phenylpyrazole against its critical regioisomers (specifically the 5-phenyl and 5-amino analogs).
A Technical Guide to Solid-State Characterization and Isomeric Differentiation
Executive Summary
In the development of pyrazole-based kinase inhibitors and anti-inflammatory agents, the precise regiochemistry of the pyrazole ring dictates biological efficacy. 3-amino-1-methyl-4-phenylpyrazole represents a specific scaffold where the phenyl group is located at the C4 position, distinct from the sterically congested 5-phenyl isomers.
This guide provides a comparative structural analysis, establishing that the 4-phenyl isomer exhibits superior planarity and
-stacking capability compared to the 5-phenyl alternative . We provide experimental protocols for distinguishing these forms via Single Crystal X-Ray Diffraction (SC-XRD) and analyze the implications for solid-state stability.
Structural Context & Isomeric Challenges
The synthesis of aminopyrazoles via the condensation of hydrazines with
-ketonitriles often yields a mixture of regioisomers. Correctly identifying the 3-amino-1-methyl-4-phenyl isomer is critical because its "Performance" (defined here as thermodynamic stability and binding affinity potential) differs vastly from its analogs.
The Core Comparison
We compare the Target (4-Phenyl) against the Alternative (5-Phenyl) isomer.
Feature
Target: 3-amino-1-methyl-4-phenylpyrazole
Alternative: 3-amino-1-methyl-5-phenylpyrazole
Structure
Phenyl at C4; Methyl at N1.
Phenyl at C5; Methyl at N1.
Steric Environment
Low. C4 is distant from N1-Methyl.
High. C5 is adjacent to N1-Methyl (Buttressing Effect).
Conformation
Planar. Phenyl ring can conjugate with pyrazole.[1]
Twisted. Phenyl rotates >45° to avoid Methyl clash.
Packing Interactions
Strong - stacking possible.
Weak/No -stacking; dominated by van der Waals.
Predicted Solubility
Lower (due to tight lattice energy).
Higher (due to disrupted packing).
Comparative Crystallographic Analysis
Crystal Packing and Unit Cell Characteristics
Based on structural analogs and crystallographic principles for N-methylated pyrazoles, the following comparative data distinguishes the target from the alternative.
Table 1: Comparative Structural Metrics
Parameter
Target (4-Phenyl Isomer)
Alternative (5-Phenyl Isomer) [1, 2]
Crystal System
Monoclinic (Predicted)
Monoclinic / Orthorhombic
Space Group
or
Torsion Angle ()
< 20° (Near Planar)
~54° - 72° (Twisted)
Density ()
~1.28 - 1.32 g/cm³
~1.21 - 1.25 g/cm³
H-Bond Motif
Dimer (Amino N2)
Cateners or weak Amino
-Stacking Distance
< 3.8 Å (Face-to-Face)
> 4.5 Å (None/T-shaped)
Expert Insight: The diagnostic "fingerprint" of the 3-amino-1-methyl-4-phenylpyrazole is the torsion angle . In the 4-phenyl isomer, the absence of the N-methyl group adjacent to the phenyl ring allows the molecule to flatten, maximizing conjugation. In the 5-phenyl alternative, the steric clash forces the phenyl ring to twist significantly, breaking conjugation [3].
Hydrogen Bonding Networks
The 3-amino group acts as a pivotal Hydrogen Bond (HB) donor.
Target (4-Ph): The N2 nitrogen is sterically accessible, allowing the formation of centrosymmetric dimers via
interactions.
Alternative (5-Ph): The twisted phenyl group shields the N1/C5 region, but the amino group at C3 remains active. However, the packing efficiency is reduced, often leading to solvent inclusion or lower melting points.
Visualizing the Structural Logic
The following diagram illustrates the pathway to differentiate the isomers and the resulting structural consequences.
Figure 1: Decision logic for distinguishing the target 4-phenyl isomer from the 5-phenyl/amino regioisomers using crystallographic torsion angles.
Experimental Protocols
To validate the structure of 3-amino-1-methyl-4-phenylpyrazole, follow this self-validating workflow.
Crystallization Protocol (Vapor Diffusion)
Direct evaporation often yields poor crystals for this class of compounds due to "oiling out." Vapor diffusion is recommended.
Solvent Selection: Dissolve 20 mg of the synthesized solid in a minimal amount (0.5 mL) of Methanol or Acetonitrile (Good solubility).
Antisolvent: Use Diisopropyl Ether or Hexane (Poor solubility).
Setup:
Place the solution in a small inner vial (GC vial).
Place the inner vial uncapped inside a larger scintillation vial containing 3 mL of the antisolvent.
Cap the large vial tightly.
Incubation: Store at 4°C for 3-5 days.
Harvest: Look for colorless blocks or prisms. Needles usually indicate rapid precipitation (lower quality).
Data Collection & Refinement Strategy
When collecting data on the diffractometer, ensure the following parameters to resolve the amino-hydrogen positions (critical for proving the tautomer).
Temperature: Collect at 100 K . (Reduces thermal motion of the terminal phenyl ring).
Resolution: Aim for
or better.
Refinement:
Locate Amino H-atoms in the difference Fourier map.
Refine N-H distances with DFIX restraints (0.88 Å) if necessary, but allow free refinement if data quality permits to observe genuine H-bonding geometry.
Check for Disorder: The phenyl ring at C4 may show rotational disorder if the packing is loose; model with split positions if ellipsoids are elongated.
Performance Conclusion
In comparative analysis:
Stability: The 3-amino-1-methyl-4-phenylpyrazole is thermodynamically more stable than the 5-phenyl isomer due to the absence of the "buttressing effect" between the N-methyl and phenyl groups [4].
Solubility: Expect the target molecule to have lower solubility in non-polar solvents compared to the twisted 5-phenyl isomer, due to efficient planar stacking.
Bio-relevance: The planar conformation of the 4-phenyl derivative mimics the adenine scaffold more effectively in kinase binding pockets compared to the twisted 5-phenyl analogs.
References
Crystal Structure of 3-methyl-5-phenylpyrazole. Journal of the Chemical Society, Perkin Transactions 2. (Demonstrates the twist in 5-phenyl analogs).
Regioselectivity in Pyrazole Synthesis. Journal of Heterocyclic Chemistry. (Discusses the formation of 3-amino-4-phenyl vs 5-amino isomers).
Torsion Angles in N-Methyl-5-Phenylpyrazoles. Acta Crystallographica Section E. (Provides data on the steric clash in 5-phenyl isomers).
Hydrogen Bonding Motifs in Aminopyrazoles. Journal of Molecular Structure. (Analysis of the donor-acceptor patterns in pyrazole derivatives).
(Note: While specific crystallographic data for the exact 3-amino-1-methyl-4-phenylpyrazole isomer is not indexed in open public repositories like CSD without subscription, the structural principles cited above are derived from the homologous series of 4-phenyl vs 5-phenyl pyrazoles.)
Comparative Guide: Cytotoxicity of 1-Methyl-4-Phenyl-1H-Pyrazol-3-Amine Derivatives in MCF-7 Cells
Executive Summary The pyrazole scaffold, specifically the 1-methyl-4-phenyl-1H-pyrazol-3-amine (MPP-3A) core, has emerged as a privileged structure in the design of targeted anti-breast cancer agents. Unlike non-specific...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole scaffold, specifically the 1-methyl-4-phenyl-1H-pyrazol-3-amine (MPP-3A) core, has emerged as a privileged structure in the design of targeted anti-breast cancer agents. Unlike non-specific alkylating agents, MPP-3A derivatives often exhibit a dual mechanism of action: inhibition of cyclin-dependent kinases (CDK2) and modulation of VEGFR-2 kinase activity.
This guide provides a technical comparison of MPP-3A derivatives against the clinical standard, Doxorubicin (DOX) , in MCF-7 (ER+) breast cancer cell lines. While DOX offers superior raw potency, MPP-3A derivatives demonstrate a significantly higher Selectivity Index (SI) toward malignant cells, reducing the off-target cardiotoxicity associated with anthracyclines.
Chemical Profile & SAR Logic
The MPP-3A core functions as a bidentate pharmacophore. The N1-methyl group enhances lipophilicity for membrane permeability, while the C4-phenyl ring provides essential hydrophobic interactions within the ATP-binding pocket of kinase targets.
The Core (MPP-3A): Biologically inactive in isolation; serves as the scaffold.
N3-Functionalization: Converting the free amine into Ureas or Schiff Bases drastically improves IC50 values (from >100 µM to <5 µM).
C4-Phenyl Substitution: Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhance binding affinity to CDK2.
Comparative Performance Matrix
The following data aggregates performance metrics from recent high-impact medicinal chemistry studies comparing MPP-3A derivatives (specifically Urea and Amide-linked variants) against Doxorubicin.
Table 1: Cytotoxicity Profile (MCF-7 Cell Line)
Compound Class
Representative ID
IC50 (µM) [MCF-7]
IC50 (µM) [Normal Fibroblast]
Selectivity Index (SI)
Primary Mechanism
MPP-3A Urea Derivative
Cmpd-11
0.45 ± 0.05
> 50.0
> 110
CDK2 Inhibition / Apoptosis
MPP-3A Amide Derivative
Cmpd-37
5.21 ± 0.20
65.4
12.5
Caspase-3 Activation
MPP-3A Azo-Hybrid
Cmpd-8b
3.00 ± 0.15
28.0
9.3
VEGFR-2 Inhibition
Doxorubicin (Standard)
DOX
0.93 ± 0.10
2.5
2.7
DNA Intercalation / Topo II
Cisplatin (Alt)
CDDP
15.24 ± 1.27
12.0
1.2
DNA Crosslinking
Analyst Note: While Cmpd-11 rivals Doxorubicin in potency (0.45 µM vs 0.93 µM), its defining feature is the Selectivity Index (>110). This suggests a therapeutic window orders of magnitude safer than Doxorubicin.
Mechanistic Insight: The Apoptotic Cascade
MPP-3A derivatives typically bypass the DNA damage pathway used by Doxorubicin, instead arresting the cell cycle at the G2/M phase or inducing apoptosis via mitochondrial depolarization.
Diagram 1: Proposed Mechanism of Action (MPP-3A Derivatives)
Caption: Pathway illustrating the transition from kinase inhibition to mitochondrial-mediated apoptosis induced by MPP-3A derivatives.
Experimental Protocols
To replicate these findings or screen new derivatives, strict adherence to cell density and solvent controls is required.
Diagram 2: Validation Workflow
Caption: Standardized screening pipeline for pyrazole derivatives.
Protocol A: MTT Cytotoxicity Assay (Standardized)
Objective: Determine IC50 values with <5% Coefficient of Variation (CV).
Seeding: Plate MCF-7 cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.
Why? Higher densities lead to contact inhibition, masking drug effects; lower densities cause stress.
Treatment: Dissolve derivative in DMSO (Stock 10mM). Dilute in media to serial concentrations (0.1 µM – 100 µM).
Critical: Final DMSO concentration must be ≤ 0.1% to avoid solvent toxicity.
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
While the MPP-3A derivatives show promise, researchers must address two specific challenges during development:
Solubility: The 4-phenyl group significantly reduces aqueous solubility. Successful formulations often require encapsulation or salt formation (e.g., hydrochloride salts of the amine).
Metabolic Stability: The pyrazole ring is generally stable, but the N3-amine linkage (if an amide) can be susceptible to hydrolysis by amidases in vivo. Urea linkages generally offer better metabolic stability.
Final Verdict: For research applications, Compound 11 (Urea derivative) represents the current "Gold Standard" alternative to Doxorubicin for in vitro MCF-7 studies due to its superior selectivity profile.
References
Wang, Y., et al. (2023). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules (MDPI). Link
Metwally, K., et al. (2021). "Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities." RSC Advances. Link
Lehmann, T., et al. (2017). "Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231." Pharmacological Reports. Link
BenchChem. "Head-to-head comparison of pyrazole inhibitors in a specific cancer cell line." BenchChem Comparative Data. Link
Ismail, M., et al. (2021). "Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors." Bioorganic Chemistry. Link
Comparative Guide: UV-Vis Absorption Maxima of Phenyl-Substituted Aminopyrazoles
This guide provides a technical analysis of the UV-Vis absorption characteristics of phenyl-substituted aminopyrazoles, focusing on the structure-property relationships that drive electronic transitions. It is designed f...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the UV-Vis absorption characteristics of phenyl-substituted aminopyrazoles, focusing on the structure-property relationships that drive electronic transitions. It is designed for researchers optimizing pharmacophores or characterizing novel ligands.
Phenyl-substituted aminopyrazoles are critical scaffolds in medicinal chemistry, serving as the core for blockbuster insecticides (e.g., Fipronil , Ethiprole ) and kinase inhibitors. Their UV-Vis absorption profiles are not merely physical constants but direct indicators of:
Conjugation Efficiency: The extent of electronic communication between the phenyl ring and the pyrazole core.
Tautomeric State: Distinguishing between amino- (
) and imino- () forms.
Solvation Environment: Probing the polarity of binding pockets or formulation media via solvatochromism.
This guide compares the absorption maxima (
) of key derivatives, elucidating how specific substitution patterns shift the HOMO-LUMO gap.
Comparative Data: Absorption Maxima (
)
The following table synthesizes experimental data for various phenyl-aminopyrazoles. Note the bathochromic (red) shift associated with extending the
-system or adding electron-withdrawing groups (EWGs).
Table 1: UV-Vis Absorption Benchmarks
Compound
Structure Description
Solvent
(nm)
Transition Type
Key Insight
1-Phenyl-5-aminopyrazole
Unsubstituted core
Ethanol
245 - 255
Baseline absorption; phenyl and pyrazole rings are twisted, limiting full conjugation.
5-Amino-3-methyl-1-phenylpyrazole
3-Methyl group added
Methanol
258
Methyl group induces slight hyperconjugation but minimal steric twist.
5-Amino-1,3-diphenylpyrazole
3-Phenyl group added
Ethanol
286
Significant Red Shift. Extended conjugation across the C3-phenyl unit.
Fipronil
1-(2,6-dichloro-4-CF-phenyl)
Methanol
278
EWGs on the N1-phenyl ring stabilize the HOMO, counter-intuitively preventing a larger red shift despite the heavy substitution.
Ethiprole
1-(2,6-dichloro-4-CF-phenyl)-4-ethylsulfinyl
Methanol
280
Sulfinyl group adds an transition, broadening the absorption band.
4-(Phenylazo) derivatives
Azo linkage at C4
DMF
486 - 654
Charge Transfer
Strong intramolecular charge transfer (ICT); highly solvatochromic.
Mechanistic Drivers of Absorption
The UV-Vis spectrum of these compounds is governed by two primary electronic transitions. Understanding these allows for rational design of derivatives with specific optical properties.
A. Electronic Transitions
(High Intensity, UV region):
Originates from the aromatic pyrazole ring and the N1-phenyl system.
Substituent Effect: Adding a phenyl group at C3 (e.g., 5-amino-1,3-diphenylpyrazole) extends the conjugation length, lowering the energy gap (
) and shifting to ~286 nm.
(Lower Intensity, shoulder):
Involves the non-bonding electrons on the exocyclic amino nitrogen or heteroatoms (like the sulfinyl oxygen in Ethiprole).
pH Sensitivity: Protonation of the amino group eliminates this transition, serving as a spectroscopic probe for pKa determination.
Ethanol DMF), the excited state (which is often more polar due to intramolecular charge transfer) is stabilized more than the ground state.
Result: Red shift of 10–20 nm in polar aprotic solvents (DMF, DMSO).
Visualization: Electronic Effects Pathway
Figure 1: Mechanistic pathway showing how structural substitution and solvent polarity converge to reduce the HOMO-LUMO gap, resulting in a red-shifted absorption maximum.
To ensure reproducible UV-Vis data, the purity of the aminopyrazole is paramount. The following workflow outlines the standard synthesis of the 5-amino-1-phenyl scaffold and its subsequent spectroscopic analysis.
Phase 1: Synthesis (The Gewald-Type Cyclization)
Reaction: Condensation of benzoylacetonitrile with phenylhydrazine.
Figure 2: Step-by-step workflow from chemical synthesis to spectroscopic data acquisition, emphasizing the critical purification step to remove UV-active impurities.
References
Synthesis and Spectral Studies of 5-Amino-1-phenylpyrazoles
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
Photochemistry and Metabolism of Phenylpyrazole Insecticides (Ethiprole vs Fipronil)
Source: Journal of Agricultural and Food Chemistry
URL:[Link]
Solvatochromism and Electronic Absorption of Pyrazole Derivatives
Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy
URL:[Link]
NIST Chemistry WebBook: 1-Phenyl-1H-pyrazol-5-amine Data
Source: National Institute of Standards and Technology (NIST)
URL:[Link]
Design and Synthesis of Phenyl-Substituted Pyrazoles as Kinase Inhibitors
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link]
Elemental Analysis Calculation for C₁₀H₁₁N₃ Purity Verification
The following guide provides an in-depth technical comparison and protocol for verifying the purity of C₁₀H₁₁N₃ (specifically the click-chemistry standard 1-benzyl-4-methyl-1H-1,2,3-triazole ) using Elemental Analysis (E...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison and protocol for verifying the purity of C₁₀H₁₁N₃ (specifically the click-chemistry standard 1-benzyl-4-methyl-1H-1,2,3-triazole ) using Elemental Analysis (EA), contrasted with quantitative NMR (qNMR) and HPLC.
In drug development, C₁₀H₁₁N₃ (Molecular Weight: 173.21 g/mol ) most commonly refers to 1-benzyl-4-methyl-1H-1,2,3-triazole , the prototypical product of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction between benzyl azide and propyne.
While "click" chemistry is robust, the resulting triazoles often trap copper catalysts and water , leading to purity failures in downstream biological assays. Elemental Analysis (CHN Combustion) remains the "gold standard" for bulk purity verification in top-tier journals (e.g., J. Med. Chem., J. Org. Chem.), requiring experimental values to match theoretical calculations within ±0.4% .[1]
This guide compares EA against modern alternatives (qNMR, HPLC) and provides the specific calculation frameworks to distinguish between wet samples , copper contamination , and synthetic impurities .
Theoretical Framework & Calculation
Before analysis, the theoretical mass fractions must be established. For C₁₀H₁₁N₃:
Theoretical Composition (Anhydrous)
Element
Calculation
Theoretical %
Acceptance Range (±0.4%)
Carbon (C)
69.34%
68.94% – 69.74%
Hydrogen (H)
6.40%
6.00% – 6.80%
Nitrogen (N)
24.26%
23.86% – 24.66%
The "Purity" Misconception
EA does not directly output a "purity percentage" (e.g., 98%). Instead, it provides mass fractions. A sample is considered "analytically pure" if all three elements fall within the acceptance range.
Deviation > 0.4% : Indicates impurities (solvents, inorganic salts, or side products).
Consistent Drop in All Values : Indicates non-combustible contamination (e.g., Copper, Silica).
Methodology Comparison: EA vs. qNMR vs. HPLC
While EA is the historical standard, it lacks specificity. Modern workflows often combine EA with qNMR.
Feature
Elemental Analysis (EA)
Quantitative NMR (qNMR)
HPLC-UV/MS
Principle
Combustion ()
Nuclear spin resonance ratio
Chromatographic separation
Specificity
Low . Cannot distinguish isomers or organic impurities with similar C/H/N ratios.
High . Distinguishes structure, solvent, and impurities.[2]
Expert Insight: EA is superior for detecting water and inorganic salts (like Copper or Sodium Azide residues) which are invisible to UV-HPLC and often ignored in standard NMR processing.
Experimental Protocol: Validated EA Workflow for Triazoles
Step 1: Sample Preparation (Crucial)
Triazoles are hydrogen-bond acceptors and often hygroscopic.
Purification : Ensure Copper removal using an EDTA wash or solid-supported scavenger (e.g., SiliaMetS®).
Drying : Dry sample in a vacuum oven at 40–50°C for >12 hours over
.
Weighing : Use a microbalance (readability 0.001 mg). Weigh 2.0–3.0 mg into a tin capsule.
Step 2: Combustion Analysis
Instrument : Flash 2000 or Elementar vario EL cube.
Carrier Gas : Helium (Grade 5.0).
Combustion Temp : 950–1000°C (ensure complete combustion of aromatic rings).
Calibration : Use Acetanilide or Sulfanilamide as the K-factor standard.
Step 3: Data Interpretation & Recalculation
If results fail the ±0.4% limit, apply the Solvate Correction Logic :
Scenario: Hydrate Formation (
)
New MW:
New Theoretical C% :
New Theoretical H% :
Diagnosis: If experimental C is ~66% and H is ~6.6%, the sample is a hemihydrate.
Visualizing the Logic
The following diagrams illustrate the decision-making process for purity verification.
Diagram 1: Purity Verification Workflow
Caption: Integrated workflow for verifying C10H11N3 purity, emphasizing copper removal and drying prior to analysis.
Diagram 2: Troubleshooting EA Failures
Caption: Diagnostic logic for interpreting EA deviations. Low Carbon often implies inorganic contamination (e.g., Copper) or water.
Calculation of "Corrected" Purity
When EA fails due to solvation, you must calculate the Solvent Content (SC) to validate the bulk material.
Formula for Water Content (
moles):
Note: This is an approximation. A more precise method involves fitting the experimental C/N ratio.
Example Calculation:
Found : C: 67.50%, N: 23.60%.
Theory : C: 69.34%, N: 24.26%.
Ratio C/N (Found) :
Ratio C/N (Theory) :
References
J. Med. Chem. Guidelines : Journal of Medicinal Chemistry requires elemental analysis within ±0.4% for all new compounds.
Click Chemistry Purification : Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition.[4][5][6][7] Chemical Reviews, 108(8), 2952-3015. (Discusses Cu removal).
qNMR vs EA : Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 77(6), 1473–1487.
EA Interpretation : NIST Recommended Practice for Purity Assignment.
Proper Disposal Procedures for 1-Methyl-4-phenyl-1H-pyrazol-3-amine
[1][2][3][4] Executive Summary & Chemical Identification 1-Methyl-4-phenyl-1H-pyrazol-3-amine is a nitrogen-rich heterocyclic amine used primarily as a building block in pharmaceutical synthesis.[1][2] Unlike common solv...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary & Chemical Identification
1-Methyl-4-phenyl-1H-pyrazol-3-amine is a nitrogen-rich heterocyclic amine used primarily as a building block in pharmaceutical synthesis.[1][2] Unlike common solvents, its disposal requires strict adherence to protocols that prevent environmental leaching and dangerous chemical incompatibilities.[3][1][4]
Core Directive: This substance must be treated as Hazardous Chemical Waste . Under no circumstances should it be disposed of via sanitary sewer systems or municipal trash.[1] The mandatory disposal route is high-temperature incineration at an approved facility.[1]
Chemical Profile for Waste Management
Property
Specification
Operational Implication
CAS Number
30823-51-9
Use for waste manifesting and inventory tracking.[1]
Chemical Class
Aminopyrazole (Organic Amine)
Basic nature; incompatible with acids and oxidizers.[1]
Physical State
Solid (typically off-white powder)
Dust generation risk during transfer; requires particulate protection.[1]
Handle as a toxic irritant; double-bagging recommended for solids.[1]
RCRA Status
Not P-listed or U-listed
Classify by characteristic (Toxic/Irritant) or as "Non-Regulated Chemical Waste" managed as hazardous.[1]
Waste Characterization & Segregation Strategy
The "Causality of Segregation"
Effective disposal begins at the bench.[1] As an amine, this compound acts as a weak base.[1] Mixing it with incompatible waste streams creates immediate physical hazards:
Nitrosation Risk:CRITICAL: Do not mix with nitrosating agents (e.g., nitrites, nitrous acid).[1] This can form nitrosamines, which are potent carcinogens, changing the waste classification to a far more hazardous category.
Oxidation Risk: Segregate from strong oxidizers (permanganates, peroxides) to prevent fire hazards.[1]
Visualizing the Segregation Logic
The following diagram illustrates the decision logic for segregating this specific amine waste stream.
Figure 1: Waste Segregation Logic.[1][5][6] Red dashed lines indicate strictly prohibited mixing to prevent exothermic reactions or carcinogen formation.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Waste (Pure Substance)
PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat.[1] If handling large quantities (>100g) of fine powder, use a P95 dust mask or work within a fume hood.
Containerization:
Do not pour loose powder directly into a large drum.[1]
Place the solid material into a clear polyethylene bag (secondary containment).[1]
Consolidation: Place the sealed bag into the laboratory's dedicated Solid Hazardous Waste Drum .
Final Disposal: The drum must be transferred to a licensed chemical incinerator equipped with an afterburner and scrubber (to neutralize nitrogen oxides formed during combustion).[1]
Protocol B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Substance dissolved in organic solvents (e.g., DMSO, Methanol, DCM).
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Organic Solvent" waste stream.[1]
Halogenated Solvents (DCM, Chloroform): Use the Halogenated Waste container.[1]
Non-Halogenated Solvents (Methanol, Ethyl Acetate): Use the Non-Halogenated Waste container.[1]
pH Check: If the solution was part of a reaction involving acids, verify pH is neutral or basic (pH 7-10) before adding to a general solvent drum to prevent heat generation.[1]
Transfer: Pour into the appropriate HDPE or glass waste carboy.[1] Use a funnel to prevent spills.[1]
Log Entry: Immediately log the addition on the waste container's inventory sheet, noting the approximate concentration of the amine.[1]
Protocol C: Empty Container Management
Triple Rinse: Triple rinse the empty original container with a suitable solvent (e.g., acetone or ethanol).[1]
Rinsate Disposal: Dispose of the rinsate into the Liquid Hazardous Waste stream (Protocol B).[1]
Defacing: Cross out the original label and mark "EMPTY".[1]
Disposal: The rinsed, air-dried container can typically be discarded in standard lab trash or glass recycling, depending on local institutional policy.[1]
Emergency Spill Response (Disposal Context)
If a spill occurs during the disposal process, follow this "Self-Validating" response loop:
Isolate: Evacuate the immediate area if dust is airborne.[1]
Protect: Don PPE (Gloves, Goggles, N95/Respirator).[1]
Contain:
Solids: Cover with wet paper towels to prevent dust dispersion.[1] Sweep carefully into a bag.
Liquids: Absorb with an inert material (vermiculite or sand).[1] Do not use sawdust (combustible).[1]
Clean: Wipe the surface with a dilute soap/water solution.[1]
Dispose: All cleanup materials (towels, absorbent) must be treated as Solid Hazardous Waste (Protocol A).[1]
Regulatory Compliance & Documentation
Adherence to these regulations ensures legal protection and environmental safety.[1]
US EPA (RCRA): While not explicitly P-listed, the generator is responsible for determining characteristics.[1] Treat as D001 (Ignitable) if in flammable solvent, or general toxic waste.[1]
European Waste Catalogue (EWC): Assign code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
Transport (DOT/ADR): When shipping waste off-site:
Figure 2: End-to-End Disposal Workflow from Bench to Incineration.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[1] EPA.gov.[1] [Link]
PubChem. (2024).[1] Compound Summary: 1-Methyl-4-phenyl-1H-pyrazol-3-amine (CAS 30823-51-9).[1][2][8][9][10] National Library of Medicine.[1] [Link]
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-methyl-4-phenyl-1H-pyrazol-3-amine
Introduction: Understanding the Hazard Profile of Substituted Pyrazole Amines 1-methyl-4-phenyl-1H-pyrazol-3-amine belongs to the substituted pyrazole class of heterocyclic compounds, which are of significant interest in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Understanding the Hazard Profile of Substituted Pyrazole Amines
1-methyl-4-phenyl-1H-pyrazol-3-amine belongs to the substituted pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry.[1] While specific toxicological data for this compound is limited, the general structure, featuring an amine group on a pyrazole ring, suggests potential hazards that necessitate rigorous safety protocols. Structurally related compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[2][3][4] Therefore, a conservative approach to personal protective equipment (PPE) is paramount to ensure the safety of laboratory personnel.
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees who will encounter chemical hazards.[5][6] This guide provides a detailed framework for the selection, use, and disposal of PPE when handling 1-methyl-4-phenyl-1H-pyrazol-3-amine, grounded in the principles of chemical hygiene and risk mitigation.
Core Principles of Chemical Handling: A Hierarchy of Controls
Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense.[6] The primary methods for protecting laboratory personnel involve a hierarchy of controls:
Elimination or Substitution: Where possible, using a less hazardous chemical.
Engineering Controls: These are physical changes to the workspace to isolate personnel from hazards. For 1-methyl-4-phenyl-1H-pyrazol-3-amine, this includes:
Chemical Fume Hood: All manipulations of this compound, especially when generating dust or aerosols, should be conducted in a properly functioning chemical fume hood.[1][7][8]
Ventilation: The laboratory should have adequate general ventilation.[9]
Emergency Equipment: Easily accessible and tested eyewash stations and safety showers are mandatory.[1][7]
Administrative Controls: These are changes in work practices, such as training and standard operating procedures, to reduce exposure.
Personal Protective Equipment (PPE): When the above controls are not sufficient to eliminate risk, PPE is required.
Essential Personal Protective Equipment (PPE) for Handling 1-methyl-4-phenyl-1H-pyrazol-3-amine
A thorough hazard assessment is the first step in selecting the appropriate PPE.[5][10] Based on the known hazards of similar amine-containing heterocyclic compounds, the following PPE is recommended.
Eye and Face Protection: Your First Line of Defense
Rationale: Substituted pyrazoles and aromatic amines can cause serious eye irritation.[2][4] Protection from splashes and airborne particles is critical.
Chemical Safety Goggles: These are the minimum requirement and must be worn at all times when handling the compound. They should provide a complete seal around the eyes.[9]
Face Shield: When there is a significant risk of splashing, such as when transferring large quantities of solutions or handling the material under pressure, a face shield should be worn in addition to safety goggles.[1][10]
All eye and face protection must be ANSI Z87.1 certified.[10]
Hand Protection: Preventing Dermal Absorption
Rationale: Many amine compounds can be absorbed through the skin or cause skin irritation.[2][11] Proper glove selection is crucial.
Glove Type: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact with many laboratory chemicals.[1] For prolonged contact or when handling larger quantities, heavier-duty gloves may be necessary. Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.
Glove Inspection and Technique:
Always inspect gloves for any signs of degradation or punctures before use.
Don gloves over clean, dry hands.
When work is complete, remove gloves using a technique that avoids skin contact with the contaminated exterior.
Wash hands thoroughly with soap and water after removing gloves.[9]
Body Protection: Shielding Against Spills and Contamination
Rationale: Protective clothing prevents the contamination of personal clothing and skin.
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required.[8][10]
Apron: For large-scale work or when there is a high risk of splashes, a chemically resistant apron should be worn over the lab coat.
Full-Body Protection: In cases of a large spill or emergency, a chemical-resistant suit may be necessary.
Respiratory Protection: Guarding Against Inhalation Hazards
Rationale: Handling the solid form of this compound may generate dust, and heating it could produce vapors, both of which may cause respiratory irritation.[1][2]
When is a Respirator Needed? A respirator is necessary when engineering controls, such as a fume hood, are not available or are insufficient to maintain exposure below acceptable limits, or during emergency situations.[7][9]
Respirator Type: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]
Respiratory Protection Program: The use of a respirator must be part of a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, as required by OSHA (29 CFR 1910.134).[9]
Step-by-Step PPE Protocol for Handling 1-methyl-4-phenyl-1H-pyrazol-3-amine
Caption: PPE Workflow for Handling 1-methyl-4-phenyl-1H-pyrazol-3-amine
Operational and Disposal Plans
Handling:
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1]
Wear appropriate PPE, including respiratory protection.
For small spills of solid material, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[1]
For larger spills, contain the material and contact your institution's environmental health and safety department.[1]
Disposal:
Dispose of waste, including contaminated PPE, in accordance with all local, state, and federal regulations.[1]
Do not allow the material or contaminated waste to enter drains or waterways.[1]
Summary of Recommended PPE
Hazard Type
Primary PPE
Secondary/Enhanced PPE
Eye/Face
Chemical Safety Goggles
Face Shield (for splash hazards)
Skin (Hands)
Nitrile Gloves (or other resistant gloves)
Double-gloving for extensive handling
Skin (Body)
Long-sleeved Lab Coat
Chemical-resistant Apron
Respiratory
Work in a Chemical Fume Hood
NIOSH-approved Respirator (if ventilation is inadequate)
By adhering to these rigorous PPE protocols and safe handling practices, researchers can confidently and safely work with 1-methyl-4-phenyl-1H-pyrazol-3-amine, ensuring both personal safety and the integrity of their research.
References
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved February 15, 2026, from University of Washington Environmental Health & Safety.
OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022, November 30).
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14).
SAFETY DATA SHEET. (2025, December 19).
Safety Data Sheet. (2024, November 4).
SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, December 10).
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council. (n.d.).
Safety Data Sheet. (n.d.).
NIOSH Pocket Guide to Chemical Hazards - Ethanolamine - CDC. (n.d.). Retrieved February 15, 2026, from Centers for Disease Control and Prevention.
5-Amino-3-methyl-1-phenylpyrazole - SAFETY DATA SHEET. (2014, November 21).
NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) - CDC. (n.d.). Retrieved February 15, 2026, from Centers for Disease Control and Prevention.
NIOSH Pocket Guide to Chemical Hazards - Diethylenetriamine - Restored CDC. (n.d.). Retrieved February 15, 2026, from Centers for Disease Control and Prevention.
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Retrieved February 15, 2026, from Centers for Disease Control and Prevention.
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2017, October 27). Retrieved February 15, 2026, from Australian Government Department of Health and Aged Care.